PS-1145
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMBDHPALEPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433238 | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431898-65-6 | |
| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PS-1145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-1145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PS-1145: A Technical Guide to its Mechanism of Action in the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory and anti-apoptotic genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex is activated. IKK then phosphorylates IκBα at serine residues 32 and 36, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting the IKK complex. Specifically, it acts as an IκB kinase β (IKKβ) inhibitor. By binding to IKKβ, this compound prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm. This blockade of IκBα phosphorylation is the central mechanism through which this compound inhibits NF-κB activation. The prevention of NF-κB nuclear translocation leads to the downregulation of NF-κB target genes, which include cytokines, chemokines, and anti-apoptotic proteins.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 88 nM | IKKβ | |
| IC50 | 100 nM | IKK complex | |
| Ki | Not explicitly stated, but determined against the IKK complex | IKK complex |
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration | Time | Reference |
| Multiple Myeloma (MM) cells | Inhibition of TNFα-induced NF-κB activation | Dose-dependent | Time-dependent | |
| MM.1S, U266, RPMI-8226 | Inhibition of cell proliferation | ~50 µM | 48 h | |
| K562 and KCL (CML cells) | Reduction of NF-κB binding activity by 92% and 87% respectively | Not specified | Not specified | |
| K562r and KCLr (Imatinib-resistant CML cells) | Inhibition of NF-κB activity by 93% and 82% respectively | Not specified | Not specified | |
| K562s and KCls (CML cells) | 38% and 35% apoptosis, respectively | 20µM | 48 h | |
| K562r and KClr (Imatinib-resistant CML cells) | 35% and 37% apoptosis, respectively | 20µM | 48 h | |
| PC3 (Prostate Cancer) | Significant decrease in IκBα phosphorylation | 10-20 µM | 12-24 h | |
| DU145 (Prostate Cancer) | Significant decrease in IκBα phosphorylation | 10 µM | 12-24 h | |
| HONE1 and C666 (Nasopharyngeal Carcinoma) | Down-regulation of phosphorylated p65 and IκBα | 32 µM | Not specified |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect | Reference |
| Male Wistar rats with DMBA-induced skin tumor | 50 mg/kg, i.v. | Enhanced tumor cell apoptosis | |
| Nude mice with Nasopharyngeal Carcinoma xenografts | 3 mg/kg | Significantly smaller tumor burdens | |
| Adult male Wistar rats on a high-fat diet | Intracerebroventricular injection | Blocked hypothalamic inflammation induced by IL-4 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
IKK Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the IKK complex.
Materials:
-
Partially purified IKK complex (e.g., from unstimulated HeLa S3 cells, pre-activated with MEKK1)
-
Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD)
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled for ADP-Glo assays)
-
This compound dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Phospho-[Ser32]-IκBα specific antibodies (for ELISA format)
-
ELISA plates, streptavidin-coated plates, or phosphocellulose paper
-
Scintillation counter or luminescence plate reader
Protocol (ELISA format):
-
Coat a 96-well plate with streptavidin and incubate with the biotinylated IκBα peptide.
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a separate plate, pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 µM) for 1 hour at 25°C.
-
Initiate the kinase reaction by adding the IKK/inhibitor mixture and ATP to the IκBα peptide-coated wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Wash the wells and add a primary antibody specific for phospho-Ser32-IκBα.
-
Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate, wash, and add a colorimetric HRP substrate.
-
Measure the absorbance at the appropriate wavelength to quantify the extent of IκBα phosphorylation.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phospho-IκBα
This method is used to directly visualize the inhibition of IκBα phosphorylation in cell lysates.
Materials:
-
Cell lines (e.g., HeLa, MM.1S)
-
Cell culture medium and supplements
-
TNF-α or other NF-κB stimuli
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα as a loading control.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase expression)
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
Dual-luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10-20 ng/mL) for 6-24 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity in the same samples.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity by this compound.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S, U266, RPMI-8226)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
This compound is a well-characterized inhibitor of the IKK complex, demonstrating potent activity in both biochemical and cell-based assays. Its mechanism of action, centered on the inhibition of IκBα phosphorylation, leads to the effective blockade of the canonical NF-κB signaling pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on NF-κB-targeted therapies. The consistent findings across various experimental systems underscore the potential of this compound as a valuable research tool and a lead compound for the development of therapeutics for diseases driven by aberrant NF-κB activation, such as certain cancers and inflammatory disorders.
PS-1145: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2] Aberrant NF-κB activation is a hallmark of various malignancies and inflammatory diseases, making IKK a compelling therapeutic target. This document provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of the IKK/NF-κB Pathway
This compound exerts its primary effect by inhibiting the catalytic activity of the IKK complex.[1][3] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is a prerequisite for its ubiquitination and subsequent degradation by the 26S proteasome.[2] In the absence of IKK-mediated IκBα phosphorylation, IκBα remains bound to NF-κB (typically a heterodimer of p50 and p65/RelA subunits) in the cytoplasm, thereby sequestering it and preventing its translocation to the nucleus.[1] Consequently, the transcription of NF-κB target genes is suppressed.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Parameter | Value | Target/System | Reference |
| IC50 | 88 nM | IκB kinase (IKK) | [4][5] |
| IC50 | 100 nM | IKK complex | [1][3] |
| Effective Concentration | 1.5 - 50 µM | Inhibition of proliferation in MM.1S, U266, and RPMI-8226 myeloma cells | [3] |
| Effective Concentration | 5 and 10 µM | Inhibition of RANKL-induced osteoclast differentiation in RAW 264.7 cells | [3] |
| Effective Concentration | 32 µM | Western blot analysis in NPC cell lines (HONE1, HK1, C666) | [6] |
| In Vivo Dosage | 50 mg/kg (i.v.) | Enhanced tumor cell apoptosis in male Wistar rats with DMBA-induced skin tumors | [5] |
| In Vivo Dosage | 3 mg/kg | Suppression of subcutaneous tumor formation in nude mice with NPC xenografts | [1] |
Downstream Signaling Targets and Cellular Consequences
By inhibiting the NF-κB pathway, this compound modulates the expression of a wide array of downstream target genes, leading to diverse cellular effects.
Regulation of Cell Survival and Apoptosis
A primary consequence of NF-κB inhibition by this compound is the induction of apoptosis in cancer cells. This is achieved through the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic factors.
-
Downregulated Anti-Apoptotic Genes:
-
Inhibitor of Apoptosis Proteins (IAPs): Expression of IAP-1 and IAP-2 is decreased, sensitizing cells to apoptotic stimuli.[7]
-
Bcl-2 Family: While not directly stated in the provided context, NF-κB is a known regulator of anti-apoptotic Bcl-2 family members.
-
-
Upregulated Pro-Apoptotic Genes:
-
p53: this compound treatment leads to the upregulation of the tumor suppressor p53.[2][5]
-
Caspases: Increased expression and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases (caspase-2, -8, and -9), are observed following this compound administration.[2][7]
-
Control of Cell Proliferation and Cell Cycle
This compound inhibits the proliferation of various cancer cell types by downregulating key cell cycle regulators.
-
Downregulated Cell Cycle Genes:
-
Cyclin D1 and D2: Reduced expression of these cyclins, which are critical for the G1/S phase transition, contributes to cell cycle arrest.[7]
-
Modulation of Inflammatory and Immune Responses
The anti-inflammatory properties of this compound are a direct result of its ability to suppress the expression of pro-inflammatory cytokines and chemokines.
-
Downregulated Cytokines and Chemokines:
-
Interleukin-6 (IL-6): this compound inhibits IL-6 secretion, a key cytokine in the tumor microenvironment that promotes cell survival and proliferation.[4][5][7]
-
Tumor Necrosis Factor-alpha (TNF-α): Although an upstream activator, this compound blocks TNF-α-induced NF-κB activation.[4][5]
-
Interleukin-1β (IL-1β): mRNA content of IL-1β is decreased with this compound treatment.[4]
-
Other Inflammatory Mediators: this compound reduces the expression of adhesion molecules (e.g., ICAM-1), and other cytokines and chemokines in airway smooth muscle cells.[4][8]
-
Inhibition of Angiogenesis and Invasion
This compound can impede tumor growth and metastasis by inhibiting angiogenesis and cell invasion.
-
Downregulated Pro-Angiogenic and Pro-Invasive Factors:
Effects on Other Signaling Pathways
While the primary target of this compound is the IKK/NF-κB pathway, there is evidence of its influence on other signaling cascades.
-
ERK and JNK Pathways: In RAW 264.7 cells, this compound inhibits RANKL-induced phosphorylation of ERK and JNK, in addition to IκBα.[3] This suggests potential cross-talk between the NF-κB and MAPK signaling pathways.
Experimental Protocols
IKK Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of an IκBα substrate by the IKK complex.
-
Preparation of IKK Complex: The IKK complex is partially purified from unstimulated HeLa S3 cells and pre-activated using the catalytic domain of MEKK1.[5]
-
Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying concentrations of this compound (e.g., 0.1–1 μM) at 25°C for 1 hour.[5]
-
Kinase Reaction: The kinase activity is assessed using a biotinylated IκBα peptide substrate (e.g., 250 μM, RHDSGLDSMKD) and ATP.[5]
-
Detection: The level of phosphorylated IκBα peptide is quantified using phospho-specific antibodies in an ELISA format.[5]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Signaling Protein Phosphorylation
This method is used to assess the phosphorylation status of key signaling proteins within cells treated with this compound.
-
Cell Culture and Treatment: Cells (e.g., HONE1, HK1, C666) are cultured to a suitable confluency and then treated with this compound (e.g., 32 μM) for a specified duration.[6]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK) and total proteins as loading controls.[3][6]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.[6]
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[5]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours (e.g., 4 hours).[5]
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., isopropanol with 0.04N HCl).[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Conclusion
This compound is a specific inhibitor of the IKK complex that effectively abrogates NF-κB signaling. Its downstream effects are pleiotropic, encompassing the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory and angiogenic processes. These actions are mediated through the modulation of a wide range of NF-κB target genes, including those involved in cell survival (IAPs), cell cycle progression (cyclins), inflammation (IL-6), and angiogenesis (VEGF). The well-characterized mechanism of action and the significant anti-tumor and anti-inflammatory effects observed in preclinical models underscore the therapeutic potential of targeting the IKK/NF-κB pathway with inhibitors like this compound. Further research and clinical investigation are warranted to fully elucidate its clinical utility in various disease settings.
References
- 1. medkoo.com [medkoo.com]
- 2. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of PS-1145 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 is a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular survival, and its aberrant activation is a hallmark of many cancers, contributing to resistance to apoptosis. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, primarily through the suppression of the pro-survival NF-κB signaling cascade. We will explore its mechanism of action, present quantitative data on its apoptotic effects, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and the NF-κB Pathway in Apoptosis
This compound is a β-carboline derivative that exhibits high selectivity for the IKK complex, with a reported IC50 of 88 nM[1]. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is responsible for the phosphorylation of the inhibitory IκB proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various signals, including pro-inflammatory cytokines like TNF-α, the IKK complex phosphorylates IκBα at serine residues 32 and 36[2]. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of target genes.
Crucially, many of these NF-κB target genes encode anti-apoptotic proteins, such as c-IAP1, c-IAP2, and members of the Bcl-2 family. By upregulating these survival factors, NF-κB signaling confers a significant survival advantage to cancer cells, enabling them to evade apoptosis induced by chemotherapy, radiation, or death receptor ligands.
Mechanism of Action of this compound in Apoptosis Induction
This compound exerts its pro-apoptotic effects by directly inhibiting the catalytic activity of IKK. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm. Consequently, NF-κB-mediated transcription of anti-apoptotic genes is suppressed. This suppression of the pro-survival signaling cascade can have two main outcomes related to apoptosis:
-
Direct Induction of Apoptosis: In cancer cells that are "addicted" to constitutive NF-κB signaling for their survival, the inhibition of this pathway by this compound can be sufficient to trigger apoptosis. This has been observed in various cancer cell lines, including those from prostate and nasopharyngeal carcinomas[3][4].
-
Sensitization to Pro-Apoptotic Stimuli: By downregulating anti-apoptotic proteins, this compound can lower the threshold for apoptosis induction by other agents. This sensitizes cancer cells to conventional chemotherapeutics, radiation therapy, and death receptor ligands like TNF-α[3].
The induction of apoptosis by this compound is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, typically involving the activation of caspases, such as caspase-3 and caspase-7[3].
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis (%) | Assay Method | Reference |
| C666 | Nasopharyngeal Carcinoma | 32 | 72 | Not specified, but significant increase shown in bar chart | TUNEL | [4] |
| HONE1 | Nasopharyngeal Carcinoma | 32 | 72 | Not specified, but significant increase shown in bar chart | TUNEL | [4] |
| NPC43 | Nasopharyngeal Carcinoma | 32 | 72 | Not specified, but significant increase shown in bar chart | TUNEL | [4] |
Note: While the study on nasopharyngeal carcinoma cells demonstrated a significant increase in apoptosis with 32 µM this compound, the exact percentage of apoptotic cells was not explicitly stated in the text but was represented in a bar chart.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Caspase-3/7 Activity | Assay Method | Reference |
| PC-3 | Prostate Carcinoma | Not specified | Not specified | Induction of caspase-3/7 dependent apoptosis | Caspase-3/7 assay | [3] |
| DU145 | Prostate Carcinoma | Not specified | Not specified | Induction of caspase-3/7 dependent apoptosis | Caspase-3/7 assay | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in apoptosis.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detection of DNA Fragmentation by TUNEL Assay
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Protocol:
-
Cell Preparation: Prepare cells on slides (e.g., by cytocentrifugation or after growth on coverslips) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to each sample, cover with a coverslip, and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Rinse the slides three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Microscopy: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis of IκBα Phosphorylation
Principle: This technique is used to detect the levels of phosphorylated IκBα (at Ser32/36) to confirm the inhibitory effect of this compound on IKK activity.
Protocol:
-
Cell Lysis: After treatment with this compound and/or a stimulator of the NF-κB pathway (e.g., TNF-α), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
Principle: EMSA is used to detect the DNA binding activity of transcription factors, in this case, NF-κB. Nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
Protocol:
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes at room temperature.
-
Supershift Assay (Optional): To identify the specific NF-κB subunits in the complex, add antibodies specific to p65, p50, or other NF-κB family members to the binding reaction. This will result in a "supershifted" band of slower mobility.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate and chemiluminescence.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits IKK, preventing NF-κB activation and promoting apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for evaluating this compound-induced apoptosis and its mechanism.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets a key survival pathway in cancer cells. Its ability to induce apoptosis, either directly or by sensitizing cells to other treatments, underscores the importance of the IKK/NF-κB pathway in cancer cell survival. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this compound and other IKK inhibitors in the context of apoptosis and cancer therapy. The provided visualizations offer a clear understanding of the molecular pathways and experimental designs involved in this area of research. Further studies with more extensive quantitative data across a wider range of cancer types will be crucial for the clinical development of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
PS-1145: A Potent Inhibitor of the Inflammatory Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[2] This action prevents the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Consequently, this compound has demonstrated significant potential in mitigating inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on inflammatory mediators, and detailed experimental protocols for its study.
Introduction
The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a central kinase in the canonical NF-κB pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex becomes activated and phosphorylates IκBα.[2] This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby releasing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
This compound is a potent and selective inhibitor of IKK, with a reported IC50 of 88 nM.[1] Its ability to suppress NF-κB activation makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory disorders.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is the critical step for its degradation.[4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, this compound effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.
dot
Caption: Signaling pathway of this compound action.
Effects on Inflammatory Response
In Vitro Studies
Numerous in vitro studies have demonstrated the potent anti-inflammatory effects of this compound in various cell types.
-
Inhibition of NF-κB Activation: this compound blocks TNF-α-induced NF-κB activation in a dose- and time-dependent manner in multiple myeloma (MM) cells.[1]
-
Reduction of Pro-inflammatory Cytokines: In a study on alcohol-related liver disease, this compound significantly reduced the levels of IL-6 and TNF-α.[4]
-
Induction of Anti-inflammatory Cytokines: The same study showed that this compound increased the levels of the anti-inflammatory cytokine IL-10.[4]
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (CML) and prostate carcinoma cells.[3][5]
-
Induction of Apoptosis: this compound induces caspase-3/7-dependent apoptosis in prostate cancer cells and enhances apoptosis in tumor-bearing rats.[3]
-
Inhibition of Cell Invasion: In highly invasive prostate cancer cells, this compound was found to inhibit invasion activity in a dose-dependent manner.[3]
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| IKK Inhibition | IKK Complex | This compound | IC50 = 88 nM | [1] |
| NF-κB Activation | Multiple Myeloma (MM) cells | This compound | Dose- and time-dependent inhibition of TNF-α-induced activation | [1] |
| Cytokine Production | Alcohol-related liver disease model | This compound | Significant reduction in IL-6 and TNF-α; increase in IL-10 | [4] |
| Cell Proliferation | Nasopharyngeal Carcinoma (NPC) cell lines | This compound | IC50 values: HONE1 = 26.5 µM, HK1 = 25.8 µM, C666 = 8.7 µM, NPC43 = 6.7 µM | [6] |
| Apoptosis | C666 NPC cells | 32 µM this compound | >4-fold increase in apoptotic cells | [6] |
In Vivo Studies
Preclinical animal models have further substantiated the anti-inflammatory and anti-tumor efficacy of this compound.
-
Reduction of Serum Cytokines: In a mouse model, administration of this compound at 50 mg/kg resulted in a significant decrease in the serum levels of three different cytokines.[1]
-
Inhibition of Hypothalamic Inflammation: In a rat model of diet-induced obesity, intracerebroventricular (icv) injection of this compound blocked hypothalamic inflammation and decreased IL-1β mRNA content by approximately 75%.[1]
-
Tumor Growth Suppression: In a nude mouse model with nasopharyngeal carcinoma xenografts, a low dose of this compound (3 mg/kg) significantly suppressed subcutaneous tumor formation without apparent adverse effects.[6]
| Animal Model | Treatment | Route | Key Findings | Reference |
| Mouse | 50 mg/kg this compound | - | Significant decrease in serum cytokine levels | [1] |
| Rat (diet-induced obesity) | This compound | Intracerebroventricular (icv) | Blocked hypothalamic inflammation, ~75% decrease in IL-1β mRNA | [1] |
| Nude Mouse (NPC xenograft) | 3 mg/kg this compound | Intravenous (bi-weekly) | Significantly suppressed tumor growth, no apparent toxicity | [6] |
Experimental Protocols
IKK Kinase Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound on the IKK complex.
dot
Caption: Workflow for IKK Kinase Assay.
Materials:
-
Activated IKK complex
-
This compound
-
Biotinylated IκBα peptide (e.g., RHDSGLDSMKD)
-
ATP
-
Kinase reaction buffer
-
Phospho-[Ser32]-IκBα specific antibody
-
ELISA plates and reagents
-
Plate reader
Procedure:
-
Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) for 1 hour at 25°C in a suitable kinase reaction buffer.[7]
-
Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate (final concentration 250 µM) and ATP (final concentration 10 µM).[7]
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the biotinylated peptide.
-
Detect the phosphorylated peptide using a phospho-[Ser32]-IκBα specific antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add the appropriate substrate and measure the signal using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
NF-κB Reporter Assay
This protocol outlines a cell-based reporter assay to measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Human cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound
-
NF-κB activating agent (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-24 hours.[8][9]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Determine the inhibitory effect of this compound on NF-κB activity.
Western Blot for IκBα Phosphorylation
This protocol describes the detection of IκBα phosphorylation in cell lysates by Western blotting.
dot
Caption: Western Blot workflow for p-IκBα.
Materials:
-
Cell line of interest
-
This compound
-
NF-κB activating agent (e.g., TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH.
Pharmacokinetics and Safety
Limited information is publicly available regarding the detailed pharmacokinetics and safety profile of this compound. Preclinical studies in mice and rats have utilized doses ranging from 3 mg/kg to 50 mg/kg administered intravenously or intracerebroventricularly.[1][6] In a study with nude mice, a 3 mg/kg intravenous dose administered bi-weekly was reported to be safe with no apparent adverse effects.[6] Further studies are required to fully characterize the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as the comprehensive safety and toxicity profile of this compound.
Clinical Development
As of the date of this document, there is no publicly available information on the clinical trial status of this compound for inflammatory diseases.
Conclusion
This compound is a potent and specific inhibitor of the IKK complex, demonstrating significant anti-inflammatory and anti-proliferative effects in a range of preclinical models. Its ability to effectively block the NF-κB signaling pathway highlights its potential as a therapeutic agent for various inflammatory and malignant conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its therapeutic potential. Further research, including comprehensive pharmacokinetic, toxicological, and clinical studies, is warranted to fully elucidate the clinical utility of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating the Anti-Tumor Properties of PS-1145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, contributing to tumor growth, metastasis, and resistance to therapy. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, summarizing key preclinical findings, and detailing experimental protocols for its investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). In the canonical NF-κB pathway, IKKβ is the primary kinase responsible for phosphorylating the inhibitory IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, releasing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.
By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and angiogenesis, ultimately inducing apoptosis and inhibiting tumor growth.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Quantitative Data on Anti-Tumor Efficacy
The anti-tumor activity of this compound has been evaluated in various cancer models, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |
| KCL | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |
| K562r (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |
| KCLr (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |
| K562 | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |
| KCL | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |
| K562r (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |
| KCLr (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |
| CML Patient BM (Imatinib-sensitive) | Chronic Myeloid Leukemia (CML) | CFU-GM Inhibition | Significant | [1] |
| CML Patient BM (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | CFU-GM Inhibition | Significant | [1] |
| PC3-S | Prostate Cancer | Invasion | Dose-dependent inhibition | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |
| Nasopharyngeal Carcinoma | HONE1, C666 | Nude Mice | 3 mg/kg, i.v., bi-weekly | Significant suppression of subcutaneous tumor formation | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key experiments used to characterize the anti-tumor properties of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for assessing cell viability with an MTT assay.
Western Blot for Phosphorylated IκBα
This technique is used to detect the levels of phosphorylated IκBα, a direct target of the IKK complex.
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated IκBα (p-IκBα)
-
Primary antibody against total IκBα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and the loading control.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
This compound
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Calipers
-
Vehicle solution for this compound
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice (e.g., 1-5 x 10^6 cells per mouse).
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intravenous or intraperitoneal injection) or vehicle to the respective groups according to the desired dosing schedule.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a promising anti-tumor agent that effectively targets the IKK/NF-κB signaling pathway. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cells and suppress tumor growth in vivo. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other IKK inhibitors. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, elucidating mechanisms of resistance, and exploring combination therapies to enhance its anti-tumor efficacy.
References
- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. researchgate.net [researchgate.net]
PS-1145: A Technical Guide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PS-1145, a potent and specific inhibitor of IκB kinase (IKK), for its application in multiple myeloma (MM) research. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the IκB kinase (IKK) complex, a critical component of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. In multiple myeloma, the constitutive activation of the NF-κB pathway is a key driver of tumor cell proliferation, survival, and drug resistance. This compound exerts its anti-myeloma effects by inhibiting IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This stabilization of IκBα sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of downstream target genes essential for myeloma cell survival and growth.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound in multiple myeloma research.
| Parameter | Value | Cell Lines | Reference |
| IC50 (IKK inhibition) | 88 nM | Not specified | [1] |
| Inhibition of MM Cell Proliferation | 20-50% | MM.1S, RPMI8226 | [2] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Effect of this compound | Reference |
| RPMI8226 | Inhibition of TNFα-induced ICAM-1 expression | [1][2] |
| MM.1S | Inhibition of TNFα-induced ICAM-1 expression | [1][2] |
| MM.1S & Patient MM cells | Complete abrogation of TNFα-triggered IκBα phosphorylation at 5 µM | [3] |
Table 2: Cellular Effects of this compound on Multiple Myeloma Cell Lines
Signaling Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in multiple myeloma research are provided below.
Western Blot for IκBα Phosphorylation
This protocol is designed to detect the phosphorylation status of IκBα in multiple myeloma cells following treatment with this compound and stimulation with TNFα.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
This compound (dissolved in DMSO)
-
Recombinant human TNFα
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MM.1S cells at a density of 1 x 10^6 cells/mL in complete medium and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as controls.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay determines the DNA binding activity of NF-κB in nuclear extracts from multiple myeloma cells treated with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
TNFα
-
Nuclear extraction kit
-
EMSA buffer kit
-
NF-κB consensus oligonucleotide probe
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Poly(dI-dC)
-
Non-denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Phosphorimager screen and scanner
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Treat cells with this compound and/or TNFα as described in the Western Blot protocol.
-
Prepare nuclear extracts from the treated cells using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Label the NF-κB consensus oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.
-
Purify the labeled probe using a spin column.
-
-
Binding Reaction:
-
In a reaction tube, combine equal amounts of nuclear extract protein (e.g., 5-10 µg) with EMSA binding buffer and poly(dI-dC).
-
Add the 32P-labeled NF-κB probe and incubate at room temperature for 20-30 minutes.
-
For competition assays, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction before adding the labeled probe.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Visualize the bands using a phosphorimager scanner. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.
-
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB in multiple myeloma cells by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.
Materials:
-
Multiple myeloma cell lines
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
TNFα
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the multiple myeloma cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNFα for 4-6 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the untreated control. A dose-dependent decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.
-
In Vivo Studies and Clinical Context
Preclinical studies have shown that IKKβ inhibitors can inhibit multiple myeloma cell growth in xenograft mouse models.[4] However, clinical development of specific IKKβ inhibitors like this compound for multiple myeloma has been limited. While the NF-κB pathway remains a validated therapeutic target in multiple myeloma, the clinical translation of direct IKK inhibitors has faced challenges.[4][5] Broader-acting drugs that impinge on the NF-κB pathway, such as proteasome inhibitors (e.g., bortezomib), are established therapies for multiple myeloma. Research into more specific and well-tolerated IKK inhibitors continues to be an area of interest for future therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-kappa B as a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The IKK Inhibitor PS-1145: A Deep Dive into its Function in Preclinical Autoimmune Disease Models
For Immediate Release
This technical guide provides a comprehensive overview of the function and mechanism of action of PS-1145, a potent and selective inhibitor of IκB kinase (IKK), in preclinical models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway in autoimmune and inflammatory disorders.
Executive Summary
This compound is a small molecule inhibitor that targets IKKβ, a critical kinase in the canonical NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many autoimmune diseases, leading to the overexpression of pro-inflammatory cytokines, chemokines, and adhesion molecules that drive tissue damage and chronic inflammation. By inhibiting IKKβ, this compound effectively blocks the activation of NF-κB, thereby attenuating the inflammatory cascade. This guide summarizes the available preclinical data on this compound, focusing on its efficacy in models of inflammation, rheumatoid arthritis, and multiple sclerosis. Detailed experimental protocols and a visualization of the underlying signaling pathways are provided to facilitate further research and development.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. The IKK complex is a central regulator of the canonical NF-κB pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.
This compound, by inhibiting IKKβ, prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream inflammatory signaling cascade.
Figure 1: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.
In Vitro and In Vivo Efficacy of this compound
This compound has demonstrated potent inhibitory activity against IKKβ and significant anti-inflammatory effects in various preclinical models.
In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| IKKβ IC50 | 88 nM | Recombinant IKKβ | [1] |
| IKK2 IC50 | 100 nM | Recombinant IKK2 | [2] |
In Vivo Efficacy in an Acute Inflammation Model
In a lipopolysaccharide (LPS)-induced inflammation model in mice, a standard model for assessing acute inflammatory responses, this compound demonstrated a significant reduction in the production of the pro-inflammatory cytokine TNF-α.
| Animal Model | Treatment | Dosage | Effect | Reference |
| Mouse | This compound (oral) | 50 mg/kg | 60% inhibition of LPS-induced TNF-α | [2] |
Application of this compound in Specific Autoimmune Disease Models
While specific quantitative data for this compound in classic autoimmune disease models like collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) is not extensively published in publicly available literature, its mechanism of action strongly suggests therapeutic potential. The following sections outline the standard experimental protocols for these models, which would be suitable for evaluating the efficacy of this compound.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
-
This compound Treatment:
-
Prophylactic Treatment: this compound or vehicle is administered daily (e.g., by oral gavage) starting from day 0 or day 20.
-
Therapeutic Treatment: Treatment is initiated after the onset of clinical signs of arthritis (typically around day 25-28).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle; 2 = moderate swelling; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16 (4 points per paw).
-
Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.
-
References
PS-1145: A Selective IKKβ Inhibitor for NF-κB Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PS-1145 is a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. The aberrant activation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and malignancies, positioning this compound as a valuable tool for preclinical research and a potential therapeutic agent. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative efficacy and selectivity data, and detailed experimental protocols for its application in in vitro and in vivo studies.
Introduction
The transcription factor NF-κB plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[3]
Dysregulation of the NF-κB pathway is implicated in the pathogenesis of a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.[2] Consequently, the development of specific inhibitors targeting key components of this pathway, such as IKKβ, has been a major focus of drug discovery efforts. This compound has emerged as a significant research tool due to its potent and selective inhibition of IKKβ.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the catalytic activity of IKKβ. By binding to IKKβ, this compound prevents the phosphorylation of IκBα at serine residues 32 and 36.[4] This inhibition of IκBα phosphorylation stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and subsequent activation of gene transcription.[5] The downstream consequences of this compound treatment include the suppression of pro-inflammatory cytokine production, reduced expression of adhesion molecules, and the induction of apoptosis in cancer cells that are dependent on constitutive NF-κB signaling.[6][7]
Figure 1: Mechanism of action of this compound in the canonical NF-κB pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on publicly available information.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| IKKβ | Kinase Assay | 88 nM | [8][9] |
| IKK Complex | Kinase Assay | 100 nM | [5] |
Table 2: Kinase Selectivity Profile of this compound
While a comprehensive kinome scan for this compound is not publicly available, one study reported its selectivity over a panel of 14 other kinases.
| Kinase Panel (14 kinases) | Assay Type | IC50 | Reference |
| Various | Kinase Assays | >100 nM for all |
Table 3: In Vitro Cellular Efficacy of this compound
| Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |
| HONE1 (Nasopharyngeal Carcinoma) | MTT Assay | Inhibition of cell growth | 26.5 µM | [3] |
| HK1 (Nasopharyngeal Carcinoma) | MTT Assay | Inhibition of cell growth | 25.8 µM | [3] |
| C666 (Nasopharyngeal Carcinoma) | MTT Assay | Inhibition of cell growth | 8.7 µM | [3] |
| NPC43 (Nasopharyngeal Carcinoma) | MTT Assay | Inhibition of cell growth | 6.7 µM | [3] |
| K562 (Chronic Myeloid Leukemia) | NF-κB Binding Assay | 92% inhibition of NF-κB binding | Not specified | [5] |
| KCL22 (Chronic Myeloid Leukemia) | NF-κB Binding Assay | 87% inhibition of NF-κB binding | Not specified | [5] |
| PC3-S (Prostate Carcinoma) | Invasion Assay | Dose-dependent inhibition of invasion | Not specified | [7] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | 3 mg/kg | Significant suppression of tumor formation | [3] |
| Male Wistar Rats | DMBA-induced Skin Tumor | 50 mg/kg, i.v. | Enhanced tumor cell apoptosis | [9] |
| Male Wistar Rats | High-Fat Diet-Induced Hypothalamic Inflammation | Intracerebroventricular injection | Blocked hypothalamic inflammation and weight gain | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, synthesized from various research publications.
In Vitro IKK Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound on the IKK complex.
-
Preparation of Activated IKK Complex:
-
Partially purify the IKK complex from unstimulated HeLa S3 cells.
-
Activate the complex using the catalytic domain of MEKK1 expressed in sf9 cells.[9]
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) for 1 hour at 25°C.[9]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a biotinylated IκBα peptide substrate (e.g., 250 μM) and MgATP.[9]
-
-
Detection and Quantification:
-
Assess kinase activity using an ELISA format with phospho-[Ser32]-IκBα specific antibodies.
-
Quantify the results using a standard curve.[9]
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell-Based NF-κB Activation Assay
This protocol measures the effect of this compound on stimulus-induced NF-κB activation in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., multiple myeloma cell lines) to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
-
Stimulation:
-
Induce NF-κB activation by treating the cells with a stimulus such as TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells and prepare nuclear and cytoplasmic extracts.
-
-
Assessment of IκBα Phosphorylation:
-
Analyze the cytoplasmic extracts by Western blotting using antibodies specific for phosphorylated IκBα and total IκBα.
-
-
Assessment of NF-κB Nuclear Translocation:
-
Analyze the nuclear extracts by Western blotting for NF-κB subunits (e.g., p65) or by Electrophoretic Mobility Shift Assay (EMSA) to detect NF-κB DNA binding activity.
-
-
Data Analysis:
-
Quantify the band intensities from Western blots or the shifted bands from EMSA to determine the inhibitory effect of this compound.
-
Figure 2: A generalized experimental workflow for evaluating this compound.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously implant cancer cells (e.g., HONE1 or C666 nasopharyngeal carcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 3 mg/kg daily).[3]
-
Administer a vehicle control to the control group.
-
-
Monitoring:
-
Monitor the tumor size using calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the public domain. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated in various preclinical models. In vivo, administration of this compound has been shown to inhibit the growth of tumors and reduce inflammatory responses. For instance, in a mouse model of nasopharyngeal carcinoma, a low dose of 3 mg/kg was sufficient to significantly suppress tumor growth.[3] In a rat model of skin cancer, a 50 mg/kg intravenous dose enhanced tumor cell apoptosis.[9] These studies indicate that this compound can achieve biologically effective concentrations in vivo to modulate the NF-κB pathway and exert therapeutic effects.
Conclusion
This compound is a valuable research tool for investigating the role of the canonical NF-κB signaling pathway in health and disease. Its potency and selectivity for IKKβ make it a suitable agent for in vitro and in vivo studies aimed at understanding the consequences of NF-κB inhibition. While further characterization of its pharmacokinetic properties is warranted, the existing data on its efficacy in various preclinical models highlight its potential as a lead compound for the development of novel therapeutics for a range of NF-κB-driven pathologies. Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ this compound in their studies.
References
- 1. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.umich.edu [pharmacy.umich.edu]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145: A Technical Guide to a Potent IKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PS-1145, a potent and specific inhibitor of the IκB kinase (IKK) complex. This document consolidates key technical data, outlines its mechanism of action within the NF-κB signaling pathway, and provides detailed experimental protocols for its study.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 431898-65-6 | [1] |
| Molecular Weight | 322.75 g/mol | [1][2] |
| Synonyms | IKK Inhibitor X |
Mechanism of Action and Signaling Pathway
This compound is a specific inhibitor of the IκB kinase (IKK), with a reported IC50 of 88 nM.[1][2] The IKK complex is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][3] This action keeps the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4]
The NF-κB pathway is constitutively active in many cancer cells, contributing to tumor growth, metastasis, and resistance to apoptosis.[5] this compound has been shown to induce apoptosis in various cancer cell lines and sensitize them to other therapeutic agents.[5][6]
Caption: this compound inhibits IKK, preventing NF-κB activation.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against various targets and cell lines.
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| IKK Complex | Kinase Assay | 88 nM | [1][2] |
| HeLa | Inhibition of GST-IκBα phosphorylation | 5 µM | [1] |
| MDA-MB-231 | Antiproliferative activity (DNA content) | 0.9 µM | [1] |
| MDA-MB-231 | Cytotoxicity (CellTox Green) | > 100 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
IKK Kinase Assay
This protocol is adapted from methodologies described for determining the inhibitory activity of this compound against the IKK complex.[2]
Objective: To determine the in vitro inhibitory activity of this compound against the IKK complex.
Materials:
-
Activated IKK complex
-
Biotinylated IκBα peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the activated IKK complex, biotinylated IκBα peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA).
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.[2]
Objective: To evaluate the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, U266)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for evaluating this compound's cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PS-1145 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PS-1145, a potent and specific inhibitor of the IκB kinase (IKK) complex, in cell culture experiments. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the role of the NF-κB signaling pathway in various biological processes.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1][2] The IKK complex is a critical upstream regulator of the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent proteolytic degradation of the inhibitory protein IκBα.[3] This stabilization of IκBα ensures that the NF-κB transcription factor (a heterodimer typically composed of p65/RelA and p50 subunits) remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes. These target genes are involved in a myriad of cellular processes, including inflammation, cell survival, proliferation, and immune responses.[4] Aberrant NF-κB activation is a hallmark of many diseases, including cancer and inflammatory disorders, making this compound a valuable tool for studying these pathologies.[5]
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Data Presentation: Effective Concentrations and IC50 Values
The optimal concentration of this compound is cell-type dependent. The following table summarizes reported effective concentrations and IC50 values from various in vitro studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Readout | Effective Concentration / IC50 | Reference(s) |
| Multiple Myeloma (MM.1S, U266, RPMI-8226) | Multiple Myeloma | Proliferation | 1.5 - 50 µM | [2] |
| Prostate Cancer (PC-3, DU145) | Prostate Cancer | NF-κB Activity Inhibition | 5 - 20 µM | [6] |
| RT4 | Bladder Cancer | IL-8 Expression Inhibition | 10 - 50 µM | [7] |
| Nasopharyngeal Carcinoma (HONE1, HK1) | Nasopharyngeal Carcinoma | Growth Inhibition (IC50) | 25.8 - 26.5 µM | [3] |
| Nasopharyngeal Carcinoma (C666, NPC43) | Nasopharyngeal Carcinoma | Growth Inhibition (IC50) | 6.7 - 8.7 µM | [3] |
| Chronic Myelogenous Leukemia (K562, KCL) | Chronic Myelogenous Leukemia | Apoptosis Induction | 20 µM | [8] |
| HeLa | Cervical Cancer | IKK Inhibition (IC50) | 88 nM | [1] |
| RAW 264.7 | Macrophage-like | Osteoclast Differentiation | 5 - 10 µM | [2] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[8] Store the stock solution at -20°C for long-term stability.[2]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using sterile cell culture medium. To avoid precipitation, it is advisable to first dilute the stock in a small volume of medium and then add it to the final volume. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: A typical workflow for a cell viability MTT assay.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol allows for the detection of changes in the phosphorylation status of key NF-κB pathway proteins, such as IκBα and p65, following this compound treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
Stimulating agent (e.g., TNFα, IL-1β)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to grow to 70-80% confluency. Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNFα at 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
NF-κB Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
96-well cell culture plates
-
This compound
-
Stimulating agent (e.g., TNFα, IL-1β)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Treatment: Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the inhibition of NF-κB activity relative to the stimulated control.
Caption: Logical flow of an NF-κB reporter assay to assess this compound efficacy.
Troubleshooting and Considerations
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing working solutions. If precipitation is observed in the culture medium, consider using a lower concentration or a different formulation.
-
Cytotoxicity: At high concentrations or with prolonged exposure, this compound may exhibit off-target effects or induce cytotoxicity. It is crucial to determine the non-toxic concentration range for your specific cell line using a viability assay.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. This may be due to differences in the basal level of NF-κB activity, the expression of IKK isoforms, or other compensatory signaling pathways.
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO), an untreated control, and a positive control for NF-κB activation.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the critical role of the NF-κB signaling pathway in their specific areas of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
PS-1145 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, with a particular specificity for IKKβ (IC₅₀ = 88 nM).[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of genes involved in inflammation, cell survival, and immune responses.[3][4] These application notes provide detailed information on the solubility of this compound, protocols for its use in common experimental assays, and a visual representation of its mechanism of action.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | [2] |
| Molecular Formula | C₁₇H₁₁ClN₄O | [2][5] |
| Molecular Weight | 322.75 g/mol | [1][5] |
| CAS Number | 431898-65-6 | [1][2][5] |
Solubility Data
This compound is a crystalline solid that is soluble in organic solvents but insoluble in water.[2][5] The solubility can be affected by the use of fresh, anhydrous solvents, as moisture can reduce solubility.[1][5] For the dihydrochloride salt form, solubility is different and may require gentle warming.
This compound (Free Base)
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 64 mg/mL[5] | 198.29 mM[5] | Use of fresh, non-hygroscopic DMSO is recommended.[1][5] Sonication may also be beneficial.[6] |
| 50 mg/mL[6][7] | 154.92 mM[6][7] | Sonication is recommended.[6][7] | |
| 20.83 mg/mL[1] | 64.54 mM[1] | Ultrasonic treatment may be needed.[1] | |
| 10 mg/mL[2] | ~31 mM | - | |
| Ethanol | 2 mg/mL[5][6] | 6.19 mM[6] | Heating is recommended.[6] |
| Water | Insoluble[5] | - | - |
This compound Dihydrochloride
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | Soluble to 5 mM | 5 mM | Gentle warming may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) for in vitro use.
Materials:
-
This compound (MW: 322.75 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO. For 3.23 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Protocol 2: In Vitro IKK Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on the IKK complex.[5][6][7]
Materials:
-
This compound stock solution in DMSO
-
Partially purified, pre-activated IKK complex
-
Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD)
-
MgATP
-
Phospho-[Ser32]-IκBα specific antibodies
-
ELISA plate and reader
-
Assay buffer
Procedure:
-
Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) in the assay buffer for 1 hour at 25°C.[5][6][7]
-
Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate and MgATP to each well.
-
Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an ELISA format with phospho-specific antibodies.
-
Quantify the results using a standard curve and calculate the IC₅₀ or Kᵢ value for this compound.[5]
Protocol 3: MTT Assay for Cell Proliferation
This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as multiple myeloma (MM) cells.[5][6][7]
Materials:
-
MM cell lines (e.g., RPMI 8226, U266)
-
This compound stock solution in DMSO
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04N HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1.5 to 50 µM) for 48 hours.[2] Include a vehicle control (DMSO) group.
-
Four hours before the end of the incubation period, add 10 μL of MTT solution to each well.[5][6][7]
-
Incubate for the final 4 hours to allow for formazan crystal formation.
-
Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[5][6][7]
-
Measure the absorbance at 570 nm using a microplate reader.[5][6][7]
-
Calculate the percentage of cell viability relative to the vehicle control to determine the inhibitory effect of this compound.
Protocol 4: Preparation of an In Vivo Formulation
This protocol provides an example of how to formulate this compound for intravenous (i.v.) injection in animal models.[5]
Materials:
-
This compound stock solution in DMSO (e.g., 21.3 mg/mL)
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water)
-
Sterile tubes
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 400 μL of PEG300.
-
To the PEG300, add 50 μL of a 21.3 mg/mL clarified DMSO stock solution of this compound and mix until the solution is clear.[5]
-
Add 50 μL of Tween 80 to the mixture and mix until clear.[5]
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.[5]
-
The final concentration of this clear solution will be 1.07 mg/mL (3.32 mM).
-
This solution should be used immediately for optimal results.[5]
Visualizations
Mechanism of Action: NF-κB Signaling Pathway Inhibition
This compound acts by inhibiting the IKK complex, a critical upstream kinase in the canonical NF-κB signaling pathway. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and blocking its nuclear translocation and transcriptional activity.
Caption: this compound inhibits the IKK complex in the NF-κB pathway.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in preclinical research, from initial compound handling to data analysis for both in vitro and in vivo studies.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | IκB/IKK | Apoptosis | TargetMol [targetmol.com]
- 7. targetmol.cn [targetmol.cn]
Application Note: Long-Term Stability of PS-1145 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction PS-1145 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By targeting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This action blocks NF-κB activation and the transcription of downstream genes involved in inflammation, cell survival, and immune responses.[2][3][4] Given its role in critical cellular processes, the precise and consistent delivery of active this compound in experimental settings is paramount. This application note provides a summary of known stability data, protocols for solution preparation and storage, and a general methodology for conducting long-term stability assessments to ensure experimental reproducibility and accuracy.
Summary of this compound Stability and Storage
The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage conditions. While specific kinetic degradation data in various solutions is not extensively published, the following tables summarize the manufacturer's recommendations and best practices derived from available literature.
Table 1: Storage and Stability of Solid this compound
| Parameter | Recommendation | Stability Period |
| Storage Temperature | -20°C | ≥ 3-4 years[1][5] |
| Container | Tightly sealed vial | Not specified |
| Environment | Dry, protected from light | Not specified |
Table 2: Solubility and Stock Solution Recommendations
| Solvent | Concentration | Storage Temperature | Recommended Duration |
| DMSO | 10 mg/mL[1] or 64 mg/mL[5] | -20°C | Up to 1 month is a general guideline for bioactive solutions; some sources suggest up to 1 year.[6] It is best practice to use as soon as possible. |
Note: For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] It is strongly recommended that aqueous working solutions be prepared fresh from a DMSO stock solution on the day of use.[6]
This compound Mechanism of Action: Inhibition of the NF-κB Pathway
This compound exerts its biological effect by directly inhibiting the IKK complex, a central node in the canonical NF-κB signaling cascade. The diagram below illustrates this pathway and the specific point of inhibition by this compound.
Experimental Protocols
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound solid (Formula Weight: 322.75 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealing vials (e.g., cryogenic vials)
-
Calibrated analytical balance and appropriate weighing vessel
-
Vortex mixer
Procedure:
-
Pre-use Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.23 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store immediately at -20°C, protected from light. This minimizes freeze-thaw cycles which can degrade the compound.
Protocol 3.2: General Methodology for Long-Term Stability Assessment
This protocol provides a general framework for researchers to determine the stability of this compound in a specific solvent or buffer system over time. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradants.
Objective: To quantify the degradation of this compound in a specific solution under defined storage conditions (e.g., temperature, light exposure) over a set period.
Workflow Diagram:
Procedure:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest, as described in Protocol 3.1.
-
Initial Analysis (T=0): Immediately after preparation, analyze triplicate samples of the solution via a validated HPLC method to establish the initial concentration (100% reference point).
-
Storage: Aliquot the remaining solution into multiple sealed vials, sufficient for all planned time points and conditions. Store these vials under the conditions to be tested (e.g., -20°C, 4°C, room temperature; protected from light vs. exposed to light).
-
Time-Point Sampling: At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 30 days, 60 days), retrieve vials from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature and analyze in triplicate using the same HPLC method as for the T=0 sample.
-
Data Analysis:
-
Measure the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 average peak area.
-
Plot the percentage of remaining this compound versus time for each condition. The shelf-life is often defined as the time at which the concentration drops below 90% of the initial value.[7]
-
Recommendations and Best Practices
-
Solid Storage: this compound powder is stable for years when stored correctly at -20°C.[1][5]
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month as a conservative guideline.
-
Working Solutions: Always prepare aqueous working solutions fresh from the stock solution on the day of the experiment.[6] The stability of this compound in aqueous buffers is not well characterized and is likely to be significantly shorter than in DMSO.
-
Verification: For long-term or critical studies, it is advisable to perform a stability assessment in your specific experimental buffer using a method similar to the one outlined in Protocol 3.2 to ensure the compound's integrity throughout the experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PS-1145 Treatment in In Vitro Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of PS-1145, a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex. The protocols detailed below are intended to guide researchers in utilizing this compound to study its effects on various cancer cell lines, with a focus on its anti-proliferative, pro-apoptotic, and NF-κB pathway-inhibitory activities.
Introduction
This compound is a small molecule that specifically targets the IκB kinase (IKK), a critical component of the nuclear factor kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a key regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. These target genes include anti-apoptotic proteins and cyclins, which are crucial for cancer cell survival and proliferation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| HONE1 | Nasopharyngeal Carcinoma | 26.5 | MTT | [2] |
| HK1 | Nasopharyngeal Carcinoma | 25.8 | MTT | [2] |
| C666 | Nasopharyngeal Carcinoma | 8.7 | MTT | [2] |
| NPC43 | Nasopharyngeal Carcinoma | 6.7 | MTT | [2] |
| NP460 (non-tumorigenic) | Nasopharyngeal Epithelial | > 40 | MTT | [2] |
| NP69 (non-tumorigenic) | Nasopharyngeal Epithelial | 37.2 | MTT | [2] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Cancer Type | This compound Concentration (µM) | Observation | Reference |
| C666 | Nasopharyngeal Carcinoma | 32 | Induction of apoptosis observed. | [2] |
| PC-3 | Prostate Carcinoma | 5-20 | Sensitization to TNF-alpha induced apoptosis. | |
| DU145 | Prostate Carcinoma | 5-20 | Sensitization to TNF-alpha induced apoptosis. |
Table 3: Effect of this compound on NF-κB Signaling Pathway
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |
| HONE1 | Nasopharyngeal Carcinoma | Not specified | Down-regulation of phosphorylated p65 and IκBα. | [2] |
| HK1 | Nasopharyngeal Carcinoma | Not specified | Down-regulation of phosphorylated p65 and IκBα. | [2] |
| C666 | Nasopharyngeal Carcinoma | Not specified | Down-regulation of phosphorylated p65 and IκBα. | [2] |
| PC-3 | Prostate Carcinoma | 5-20 | Efficiently inhibited basal and induced NF-kappaB activity. | |
| DU145 | Prostate Carcinoma | 5-20 | Efficiently inhibited basal and induced NF-kappaB activity. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is based on the methodology used to determine the IC50 values of this compound in nasopharyngeal carcinoma cell lines.[2]
Materials:
-
Cancer cell lines (e.g., HONE1, C666)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from approximately 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general procedure for assessing apoptosis and can be adapted for use with this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 32 µM for C666 cells) and a vehicle control for the desired time period (e.g., 24 or 48 hours).[2]
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
This protocol is based on the methods used to assess the effect of this compound on NF-κB signaling in NPC cell lines.[2]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture dishes and treat with this compound at the desired concentrations and for the desired time.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p65) or a loading control (e.g., anti-β-actin).
Mandatory Visualization
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PS-1145 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, this compound targets the IKKβ subunit, playing a crucial role in the inflammatory response, immune regulation, and cell survival. These application notes provide a detailed protocol for utilizing this compound in a biochemical kinase assay to determine its inhibitory activity against IKKβ.
Mechanism of Action
This compound exerts its inhibitory effect by blocking the phosphorylation of IκBα, the natural substrate of the IKK complex. In a resting state, IκBα is bound to the NF-κB dimer, sequestering it in the cytoplasm. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IKK complex becomes activated and phosphorylates IκBα at serine residues 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound, by inhibiting IKKβ, prevents the initial phosphorylation of IκBα, thereby keeping the NF-κB pathway in its inactive state.
Quantitative Data Summary
The inhibitory potency of this compound against IKKβ and its effect on various cancer cell lines are summarized in the table below.
| Target/Cell Line | Assay Type | IC50 | Reference |
| IKKβ | Biochemical Kinase Assay | 88 nM | |
| K562 (Chronic Myelogenous Leukemia) | Proliferation Assay | ~10-50 µM | |
| KCL22 (Chronic Myelogenous Leukemia) | Proliferation Assay | ~10-50 µM | |
| HTB-26 (Breast Cancer) | Proliferation Assay | ~10-50 µM | |
| PC-3 (Prostate Cancer) | Proliferation Assay | ~10-50 µM | |
| HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | ~10-50 µM |
Experimental Protocols
Biochemical IKKβ Kinase Assay using ELISA
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of IKKβ and the inhibitory effect of this compound. The assay detects the phosphorylation of a biotinylated IκBα-derived peptide substrate.
Materials and Reagents:
-
Recombinant human IKKβ (e.g., Promega, #V4502)
-
Biotinylated IκBα peptide substrate (Sequence: Biotin-RHDSGLDSMKD)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-IκBα (Ser32) antibody (e.g., Cell Signaling Technology, #2859)
-
Streptavidin-HRP conjugate (e.g., BD Biosciences, #554066)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Coat Plate with Substrate: Dilute the biotinylated IκBα peptide substrate to 2 µg/mL in PBS. Add 100 µL to each well of a streptavidin-coated 96-well plate. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Kinase Reaction:
-
Prepare a master mix containing Kinase Assay Buffer, recombinant IKKβ (e.g., 20 ng per well), and the biotinylated IκBα peptide substrate (final concentration of 250 µM).
-
Add 40 µL of the master mix to each well.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the respective wells.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration of 10 µM) to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Stop Reaction: Stop the reaction by adding 50 µL of 50 mM EDTA to each well.
-
Wash: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Dilute the anti-phospho-IκBα (Ser32) antibody in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Secondary Antibody (HRP Conjugate) Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop and Read: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Kinase Assay
How to prepare PS-1145 for intraperitoneal injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1][2] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[3][4] This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immune responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB signaling pathway is implicated in various chronic inflammatory diseases and cancers, making it a significant therapeutic target.[3][6] These notes provide a comprehensive guide for the preparation and intraperitoneal administration of this compound for in vivo research applications.
Data Presentation: Properties of this compound
| Property | Value | Source |
| Synonyms | IKK Inhibitor X | [7] |
| Molecular Formula | C₁₇H₁₁ClN₄O | [7] |
| Molecular Weight | 322.75 g/mol | [8] |
| CAS Number | 431898-65-6 | [7] |
| Appearance | Crystalline solid / Yellow solid powder | [4][7] |
| Purity | ≥98% | [7] |
| In Vitro IC₅₀ | 88 nM for IKK, 100 nM for IKK complex | [1][7] |
| Solubility | DMSO: 10-64 mg/mL, Ethanol: 2 mg/mL, Water: Insoluble | [7][8] |
| Storage (Powder) | -20°C for up to 3 years | [8][9] |
| Storage (in DMSO) | -80°C for 1 year, -20°C for 1 month | [8] |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the mechanism of action for this compound. Proinflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. This compound directly inhibits the kinase activity of the IKK complex, preventing IκBα phosphorylation and keeping NF-κB sequestered in the cytoplasm.[10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol details the preparation of a this compound suspension suitable for intraperitoneal injection in animal models, based on established formulations.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of injection solution needed based on the number of animals, their weights, and the desired dose (e.g., 50 mg/kg).[1] The final concentration of the drug in the vehicle will depend on the injection volume (e.g., 10 ml/kg).[12]
-
Prepare DMSO Stock Solution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure complete dissolution by vortexing. Note: Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulate the Final Solution: For every 1 mL of final injection solution, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Final Concentration: This example formulation results in a final this compound concentration of 2.08 mg/mL. The solution should be used immediately for optimal results.[8]
Workflow for this compound Solution Preparation
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a generalized procedure for IP injection in mice and should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound injection solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles, 25-27 gauge[12]
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the this compound solution to be administered.
-
Restraint: Restrain the mouse securely. A common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail. The animal should be tilted slightly head-down to allow abdominal organs to shift away from the injection site.
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[12] This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
-
Injection:
-
Insert the sterile needle, bevel up, at a 30-40 degree angle into the identified injection site.[12]
-
Advance the needle just enough to penetrate the abdominal wall. The depth will vary with the size of the animal.
-
Gently pull back on the syringe plunger to check for negative pressure. If blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) appears, withdraw the needle and reinject at a new site with a fresh needle.
-
If there is negative pressure, depress the plunger smoothly to administer the solution. The maximum recommended injection volume is typically 10 ml/kg.[12]
-
-
Post-Injection:
-
Withdraw the needle swiftly and return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions according to your approved protocol.
-
Dispose of all sharps and waste according to institutional guidelines.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Use of PS-1145 in Western Blot Analysis of p-IκBα
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1][2] It plays a critical role in the inhibition of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of cellular responses to inflammatory stimuli, stress, and is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[3][4][5] The activation of the NF-κB pathway is initiated by the phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 by the IKK complex.[5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription.[3][5][6] this compound exerts its inhibitory effect by blocking this initial phosphorylation of IκBα, thereby preventing NF-κB activation.[1][2][7] Western blotting is a widely used and effective technique to qualitatively and quantitatively assess the phosphorylation status of IκBα, providing a direct measure of this compound efficacy.[7][8] These application notes provide detailed protocols for the use of this compound in cell culture and subsequent analysis of phosphorylated IκBα (p-IκBα) levels by Western blot.
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (IKK inhibition) | 88 nM | In vitro kinase assay | [1][2] |
| Effective Concentration for p-IκBα Inhibition | 10-20 µM | DU145 and PC3 (prostate cancer) | [8] |
| Concentration for NF-κB Pathway Inhibition | 32 µM | HONE1, HK1, and C666 (nasopharyngeal carcinoma) | [7] |
Signaling Pathway
The canonical NF-κB signaling pathway is a critical cellular cascade that responds to a variety of external stimuli. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.
Caption: Canonical NF-κB signaling and this compound inhibition point.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO.[2] For example, a 10 mM stock solution. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10, 20, 50 µM).[2][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment:
-
For inhibition of basal p-IκBα, replace the culture medium with medium containing the desired concentrations of this compound or vehicle control and incubate for the desired time (e.g., 12-24 hours).[8]
-
For inhibition of stimulated p-IκBα, pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) before adding a stimulating agent such as TNF-α (e.g., 10 ng/mL) or IL-1β for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol for p-IκBα Detection
Caption: Step-by-step workflow for Western blot analysis.
Materials:
-
Protein lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against p-IκBα (e.g., rabbit monoclonal anti-phospho-IκBα Ser32)
-
Primary antibody against total IκBα (as a loading control)
-
Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature with gentle agitation.[10]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with antibodies against total IκBα and a housekeeping protein to ensure equal protein loading.
Conclusion
This compound serves as a valuable tool for investigating the role of the NF-κB signaling pathway in various biological processes. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound and Western blotting to study the inhibition of IκBα phosphorylation. Careful optimization of experimental conditions for specific cell systems will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase - Wikipedia [en.wikipedia.org]
- 6. tw.sinobiological.com [tw.sinobiological.com]
- 7. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-IkappaB alpha (Ser32) (14D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: PS-1145 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and resistance to therapy. By inhibiting IKK, this compound blocks the activation of NF-κB, making it a promising agent for cancer therapy, particularly in combination with conventional chemotherapy. These application notes provide a summary of the preclinical rationale and protocols for combining this compound with bortezomib, imatinib, and docetaxel.
Mechanism of Action: this compound and NF-κB Signaling
The NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IKK complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation. This compound specifically inhibits the catalytic activity of IKKβ, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB activation.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
This compound in Combination with Bortezomib for Multiple Myeloma
Rationale: Bortezomib, a proteasome inhibitor, is a standard therapy for multiple myeloma. While it can induce apoptosis, some tumor cells develop resistance, partly through the activation of the NF-κB pathway. Studies have shown that bortezomib can paradoxically lead to the activation of NF-κB by stimulating the IKKβ pathway.[1][2] Combining bortezomib with an IKK inhibitor like this compound can block this pro-survival signaling, thereby enhancing bortezomib-induced cytotoxicity.[1]
Quantitative Data Summary:
| Cell Line | Treatment | Effect | Reference |
| RPMI 8226 | MLN120B + Bortezomib | Enhanced cytotoxicity | [1] |
| Primary MM Cells | MLN120B + Bortezomib | Significantly enhanced cytotoxicity | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI 8226, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound (in DMSO) and bortezomib (in saline). Dilute to desired concentrations in culture medium just before use.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound, bortezomib, or the combination of both for 48 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment.
Caption: this compound potentiates bortezomib-induced apoptosis.
This compound in Combination with Imatinib for Chronic Myeloid Leukemia (CML)
Rationale: Imatinib, a BCR-ABL tyrosine kinase inhibitor, is the standard of care for CML. However, resistance to imatinib can develop, often due to mutations in the BCR-ABL kinase domain or activation of alternative survival pathways, including the NF-κB pathway.[3] Inhibition of the IKK/NF-κB pathway with agents like this compound has been shown to induce apoptosis in both imatinib-sensitive and imatinib-resistant CML cells, suggesting a promising combination strategy to overcome resistance.[4][5]
Quantitative Data Summary:
Studies using the IKK2 inhibitor AS602868 have demonstrated its efficacy in CML cells.
| Cell Line | Treatment | IC50 | Effect | Reference |
| LAMA84 (Imatinib-sensitive) | AS602868 | 3-4 µM | Growth inhibition | [4] |
| LAMA84 (Imatinib-resistant) | AS602868 | 1-2 µM | Induction of death | [4] |
| BaF3-Bcr-Abl (Imatinib-resistant) | AS602868 | 1-2 µM | Induction of death | [4] |
| Primary CML cells (Imatinib-resistant) | AS602868 | Not specified | Inhibition of proliferation and colony formation | [4][5] |
Experimental Protocol: Colony Formation Assay
-
Cell Preparation: Isolate mononuclear cells from the bone marrow of CML patients by Ficoll-Paque density gradient centrifugation.
-
Drug Preparation: Prepare stock solutions of this compound and imatinib in DMSO.
-
Colony Culture: Plate 1 x 10^5 cells/mL in methylcellulose medium (e.g., MethoCult H4230) containing appropriate cytokines.
-
Treatment: Add this compound, imatinib, or the combination to the cultures at various concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14 days.
-
Colony Counting: Score the number of colonies (aggregates of >40 cells) under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on hematopoietic colony formation.
Caption: this compound and Imatinib target parallel survival pathways.
This compound in Combination with Docetaxel for Prostate Cancer
Rationale: Docetaxel is a standard first-line chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).[6] However, the development of resistance is a major clinical challenge. The NF-κB pathway is often constitutively active in prostate cancer and is implicated in resistance to chemotherapy by promoting cell survival and inhibiting apoptosis.[7][8] Combining docetaxel with an IKK inhibitor like this compound is hypothesized to sensitize prostate cancer cells to docetaxel-induced apoptosis and overcome resistance.
Quantitative Data Summary:
While direct studies on the combination of this compound and docetaxel are limited, studies on combining docetaxel with other agents that induce apoptosis provide a strong rationale. For example, the combination of docetaxel with an AURKA inhibitor has been shown to sensitize prostate cancer cells to docetaxel.[9]
| Cell Line | Treatment | Effect | Reference |
| DU145 | AURKA inhibitor + Docetaxel | Sensitized cells to docetaxel treatment | [9] |
| PC-3 | MSeC + Docetaxel | Synergistic inhibition of cell growth | [8] |
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Cell Line and Animals: Use androgen-independent prostate cancer cell lines (e.g., PC-3, DU145). Implant 1 x 10^6 cells subcutaneously into the flank of male nude mice.
-
Tumor Growth: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Drug Formulation and Administration: Formulate this compound for intraperitoneal (i.p.) injection and docetaxel for intravenous (i.v.) injection.
-
Treatment Schedule: Administer this compound (e.g., 50 mg/kg, i.p., daily), docetaxel (e.g., 10 mg/kg, i.v., once a week), and the combination of both. Include a vehicle control group. Treat for 3-4 weeks.
-
Monitoring: Monitor tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Data Analysis: Compare the tumor growth inhibition and final tumor weights between the treatment groups.
Caption: this compound enhances docetaxel-induced apoptosis by inhibiting NF-kB.
Conclusion
The preclinical data strongly support the combination of the IKK inhibitor this compound with standard chemotherapy agents like bortezomib, imatinib, and docetaxel. By targeting the pro-survival NF-κB pathway, this compound has the potential to enhance the efficacy of these agents and overcome mechanisms of drug resistance. The provided protocols offer a framework for further investigation of these promising combination therapies in a research setting.
References
- 1. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of Janus Kinase 1 synergizes docetaxel sensitivity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of methylselenocysteine and docetaxel synergistic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing PS-1145 Dosage for In Vivo Studies
Welcome to the technical support center for PS-1145, a potent IκB kinase (IKK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant pathway information to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the nuclear factor kappa B (NF-κB) inhibitor, IκBα. This action blocks the nuclear translocation of NF-κB, a transcription factor that plays a key role in inflammation, cell survival, and immune responses, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on published studies, a starting dose for this compound can vary depending on the animal model and the disease indication. For instance, in a mouse xenograft model of nasopharyngeal carcinoma, a dose of 3 mg/kg administered intravenously has been shown to be effective in suppressing tumor growth without apparent adverse effects[1]. In a rat model of DMBA-induced skin tumors, a higher dose of 50 mg/kg administered intravenously was used to promote apoptosis[2]. It is recommended to perform a dose-escalation study to determine the optimal dose for your specific model.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound has low aqueous solubility. A common formulation for creating a suspension suitable for oral or intraperitoneal administration involves the use of a vehicle composed of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline to achieve the desired concentration[3]. It is crucial to prepare the formulation freshly before each use.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Disease Model | Administration Route | Source |
| Effective Dose | 3 mg/kg | Mouse | Nasopharyngeal Carcinoma Xenograft | Intravenous | [1] |
| Effective Dose | 50 mg/kg | Rat | DMBA-induced Skin Tumor | Intravenous | [2] |
| Adverse Effects | No apparent adverse effects | Mouse | Nasopharyngeal Carcinoma Xenograft | Intravenous | [1] |
Signaling Pathway
This compound targets the canonical NF-κB signaling pathway by inhibiting the IKK complex. The diagram below illustrates this pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral or Intraperitoneal Administration
This protocol describes the preparation of a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is fully dissolved.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. For example, to prepare 1 mL of a 2.08 mg/mL final solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80.
-
Mix again until the solution is homogeneous.
-
Add sterile saline to reach the final desired volume. In the example, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension before each administration to ensure uniformity.
-
It is recommended to prepare this formulation fresh on the day of use[3].
Protocol 2: In Vivo Efficacy Study Workflow
The following diagram outlines a general workflow for an in vivo efficacy study using a kinase inhibitor like this compound.
Caption: General workflow for an in vivo efficacy study of this compound.
Troubleshooting Guide
Problem 1: Poor solubility of this compound during formulation.
-
Possible Cause: this compound has low aqueous solubility. The vehicle components may not be appropriate, or the mixing procedure may be inadequate.
-
Solution:
-
Ensure fresh, anhydrous DMSO is used, as it is hygroscopic and absorbed water can reduce solubility.
-
When preparing the formulation, add the components in the correct order (DMSO stock, then PEG300, then Tween-80, and finally saline) and ensure thorough mixing at each step.
-
Gentle warming and sonication can aid in the dissolution process, but care should be taken to avoid degradation of the compound.
-
If precipitation still occurs, consider adjusting the ratios of the vehicle components.
-
Problem 2: Lack of efficacy in the in vivo model.
-
Possible Causes:
-
The dosage of this compound may be too low for the specific animal model or disease.
-
The dosing frequency may not be optimal to maintain therapeutic concentrations of the drug.
-
Poor bioavailability of the administered formulation.
-
The target pathway (NF-κB) may not be a primary driver of the disease in your model.
-
-
Solutions:
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dose.
-
Perform a pilot pharmacokinetic study to determine the half-life of this compound in your model and adjust the dosing frequency accordingly.
-
Ensure the formulation is a homogenous suspension and is well-mixed before each administration to guarantee accurate dosing.
-
Confirm the activation of the NF-κB pathway in your specific disease model through methods such as Western blotting for phosphorylated IκBα or p65.
-
Problem 3: Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy).
-
Possible Causes:
-
The administered dose of this compound may be too high and exceeding the MTD.
-
The vehicle itself may be causing toxicity, especially with frequent administration.
-
"Off-target" effects of the kinase inhibitor.
-
-
Solutions:
-
Reduce the dosage of this compound. If efficacy is compromised, consider combination therapies.
-
Administer the vehicle alone to a control group to assess its contribution to any observed toxicity.
-
Closely monitor the animals for clinical signs of toxicity and establish clear endpoint criteria.
-
If toxicity persists even at lower doses, it may indicate that this compound is not suitable for the chosen model or that off-target effects are significant.
-
References
Potential off-target effects of PS-1145
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PS-1145, a potent IκB kinase (IKK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the IκB kinase β (IKKβ) subunit, a key component of the IKK complex. It inhibits IKKβ with a half-maximal inhibitory concentration (IC50) of 88 nM and the entire IKK complex with an IC50 of 100 nM[1][2]. This inhibition prevents the phosphorylation of IκBα, leading to the suppression of the NF-κB signaling pathway.
Q2: Are there known off-target effects of this compound?
A2: Yes, while this compound is a specific inhibitor of IKKβ, studies at higher concentrations have revealed potential off-target activities. A kinase profiling screen at a concentration of 10 µM has shown that this compound can inhibit other kinases. Notably, significant inhibition was observed for PIM kinase family members (PIM1 and PIM3) and kinases involved in the MAPK signaling pathway, such as ERK8 and MNK1.
Q3: My cells are showing unexpected phenotypes not consistent with NF-κB inhibition. Could this be due to off-target effects?
A3: It is possible. If you observe phenotypes that cannot be explained by the inhibition of the NF-κB pathway, it is crucial to consider potential off-target effects, especially if you are using this compound at concentrations significantly higher than its IC50 for IKKβ. We recommend performing dose-response experiments and validating target engagement to distinguish between on-target and off-target effects.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired inhibition of the NF-κB pathway. Performing a dose-response curve in your specific cell line or system is crucial to determine the optimal concentration. Additionally, including appropriate controls, such as a structurally different IKK inhibitor, can help to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or reduced viability at concentrations that should be selective for IKKβ. | Off-target inhibition of kinases essential for cell survival. | 1. Perform a dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for NF-κB pathway inhibition (e.g., by measuring IκBα phosphorylation). A large discrepancy may suggest off-target toxicity. 2. Consult kinome profiling data: Review the provided kinase selectivity data to see if kinases known to be critical for your cell line's survival are potential off-targets. 3. Use a rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a resistant form of the off-target kinase. |
| Inconsistent or paradoxical effects on downstream signaling pathways (e.g., activation of a pathway that should be inhibited). | 1. Activation of compensatory signaling pathways: Inhibition of the NF-κB pathway might lead to the upregulation of other survival pathways. 2. Direct off-target effects on other signaling cascades. | 1. Profile key signaling pathways: Use techniques like western blotting to analyze the activation state of other relevant pathways, such as the MAPK/ERK and JNK pathways. 2. Titrate this compound concentration: Determine if the paradoxical effect is dose-dependent. Off-target effects are often more pronounced at higher concentrations. |
| Lack of a clear phenotypic response despite evidence of NF-κB pathway inhibition. | 1. Cell-type specific signaling redundancy: In some cell types, other pathways may compensate for the loss of NF-κB signaling. 2. Experimental conditions: The duration of treatment or the specific stimulus used may not be optimal to observe the expected phenotype. | 1. Investigate alternative survival pathways: Analyze other pro-survival pathways that might be active in your cellular context. 2. Optimize experimental parameters: Vary the treatment time and stimulus to ensure the conditions are appropriate for observing the desired effect. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and a panel of other kinases.
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) |
| IKKβ | 88 |
| IKK complex | 100 |
Table 2: Off-Target Profile of this compound at 10 µM
| Kinase Family | Kinase | Remaining Activity (%) at 10 µM this compound |
| PIM | PIM1 | 13 |
| PIM3 | 9 | |
| MAPK | ERK8 | 42 |
| MNK1 | 44 | |
| GSK | GSK3β | 46 |
| DYRK | DYRK1A | 47 |
| DYRK3 | 50 | |
| Other | Lck | 57 |
| RSK1 | 66 | |
| HIPK2 | 67 | |
| CAMKKβ | 69 | |
| ROCK2 | 69 | |
| Aurora B | 70 | |
| MELK | 70 | |
| MNK2 | 70 | |
| PRK2 | 71 | |
| CAMK1 | 73 | |
| SGK1 | 75 | |
| CDK2-Cyclin A | 76 | |
| PKCα | 77 |
Data presented as the percentage of remaining kinase activity in the presence of 10 µM this compound. A lower percentage indicates stronger inhibition. Data is derived from a single high-throughput screen and IC50 values for these off-targets are not publicly available.
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against IKKβ.
Materials:
-
Recombinant active IKKβ
-
IκBα-derived peptide substrate (e.g., Biotin-KKK-HDSGLDSMK-OH)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Method:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, recombinant IKKβ, and the IκBα peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Western Blot Analysis of On-Target and Off-Target Effects
This protocol is to assess the effect of this compound on the phosphorylation of IκBα (on-target) and potential off-targets like ERK and JNK in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Stimulus (e.g., TNF-α to activate the NF-κB pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a predetermined time (e.g., 15-30 minutes) to induce pathway activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Signaling Pathways
Caption: Intended NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target inhibition of the MAPK (ERK/JNK) pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for western blot analysis of off-target effects.
References
Technical Support Center: PS-1145 Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using PS-1145 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the IκB kinase (IKK) complex, with an IC50 of 88 nM.[1] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the nuclear factor-kappa B (NF-κB). This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.[2][3]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and store it at -20°C.[4] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4] For long-term storage, it is advisable to store the powder at -20°C.
Q3: What are the key considerations before starting a cytotoxicity or cell viability assay with this compound?
Before initiating an experiment, it is crucial to:
-
Determine the optimal cell density: The number of cells seeded can significantly impact the results. It is recommended to perform a cell titration to find the optimal density that ensures cells are in the logarithmic growth phase during the experiment.
-
Select the appropriate assay: The choice of assay (e.g., MTT, Caspase-Glo) depends on the research question. MTT assays measure metabolic activity, reflecting cell viability, while Caspase-Glo assays specifically measure apoptosis.
-
Optimize this compound concentration: A dose-response experiment should be conducted to determine the effective concentration range of this compound for the specific cell line being used.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Include a "media only" blank control to subtract background absorbance. |
| Phenol red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low absorbance readings | Insufficient number of viable cells. | Optimize the initial cell seeding density to ensure an adequate number of cells at the time of the assay. |
| Suboptimal incubation time with MTT reagent. | Increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| "Edge effect" in multi-well plates due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
Guide 2: Issues with Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay)
| Problem | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or well-to-well cross-contamination. | Use sterile techniques and be careful not to touch the sides of the wells with pipette tips. Include a "no-cell" control to determine background luminescence.[5] |
| Low signal or no change in luminescence | Caspase activation has not yet occurred or the peak has been missed. | Perform a time-course experiment to determine the optimal time point for measuring caspase activity after this compound treatment. |
| The chosen cell line may be resistant to apoptosis induction by NF-κB inhibition alone. | Consider combining this compound with another pro-apoptotic agent to enhance the apoptotic response.[3] | |
| High variability between replicates | Inconsistent cell numbers or health. | Ensure consistent cell seeding and that cells are healthy and in the exponential growth phase before treatment. |
| Temperature fluctuations during the assay. | Ensure that all reagents and plates are equilibrated to room temperature before use and maintain a stable temperature during incubation and measurement.[6] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 5 | Inhibition of GST-IkB phosphorylation | [1] |
| MDA-MB-231 | Breast Cancer | > 100 | Cytotoxicity (CellTox Green) | [1] |
| MDA-MB-231 | Breast Cancer | 0.9 | Antiproliferative (Hoechst staining) | [1] |
| PC-3 | Prostate Cancer | Not specified | Induces apoptosis | [2] |
| K562 | Chronic Myelogenous Leukemia | Not specified | Inhibits proliferation | [3] |
| BV2 | Microglia | Not specified | Cytotoxicity (MTT) | [7] |
Experimental Protocols
MTT Cell Viability Assay Protocol (for Adherent Cells)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caspase-Glo® 3/7 Assay Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
After treating the cells with this compound in a white-walled 96-well plate, equilibrate the plate to room temperature for about 30 minutes.[9]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[5]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[9]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[6]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound cytotoxicity/cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to avoid PS-1145 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PS-1145, a potent IKK inhibitor. This guide addresses common issues, particularly precipitation in cell culture media, and provides detailed protocols and troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its downstream target genes, which are involved in inflammation, cell survival, and proliferation.[2][3]
Q2: Why does this compound precipitate when I add it to my cell culture media?
A2: this compound is a hydrophobic molecule with low aqueous solubility.[4] While it is soluble in organic solvents like DMSO, diluting the concentrated DMSO stock into the aqueous environment of cell culture media can cause it to "crash out" or precipitate. This is often due to a phenomenon known as "solvent shock," where the rapid change in solvent polarity reduces the compound's solubility.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and misleading results.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with imaging-based assays and other measurement techniques.
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Logical Flow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁ClN₄O | [1] |
| Molecular Weight | 322.8 g/mol | [1] |
| Solubility in DMSO | 10 mg/mL to 64 mg/mL | [1][4] |
| Solubility in Water | Insoluble | [4] |
| Appearance | Crystalline solid | [1] |
Note: The solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO for the best results.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.228 mg of this compound.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed 3.228 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there is no undissolved material.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in serum-free media to get a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of serum-free media and mix gently.
-
Final Dilution: Add the intermediate dilution to your final volume of pre-warmed, complete media. For a final concentration of 10 µM, you would add the 200 µL of the 100 µM intermediate dilution to 1.8 mL of complete media.
-
Mixing: Gently invert the tube or pipette up and down to ensure thorough mixing. Avoid vigorous vortexing which can cause foaming.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualization
This compound Signaling Pathway
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
References
PS-1145 degradation and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage, handling, and troubleshooting of issues related to the stability and degradation of PS-1145, a potent IκB kinase (IKK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term storage: ≤ -20°C for several years.
-
Short-term storage: 0 - 4°C for days to weeks.
It is also recommended to store the compound in a dry, dark place.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.[2] To ensure the stability and integrity of your stock solution, follow these guidelines:
-
Use anhydrous, sterile DMSO to minimize moisture-related degradation.
-
After dissolving, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term use.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue, often due to their limited solubility.[3] If you observe precipitation, consider the following troubleshooting steps:
-
Sonication/Vortexing: Gently sonicate or vortex the solution to aid in redissolving the compound.
-
Intermediate Dilution: When diluting the DMSO stock into aqueous media, create an intermediate dilution in a smaller volume of media first, then add it to the final volume. This can prevent the compound from crashing out of solution.
-
Serum Concentration: If using cell culture media containing serum, the protein components can sometimes aid in solubilizing hydrophobic compounds. Ensure your media contains the appropriate serum concentration.
-
Solubility Limits: Be aware of the solubility limits of this compound in your specific experimental buffer or media. You may need to adjust the final concentration.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of this compound, which contains an amide linkage and pyridine rings, the most probable degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.[4]
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[5] It is advisable to protect this compound solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | 1. Prepare fresh dilutions from a new stock aliquot. 2. Verify the storage conditions of the stock solution. 3. Perform a stability check of the compound under your experimental conditions (see Experimental Protocols). |
| Inconsistent experimental results | 1. Precipitation of the compound in the assay medium. 2. Degradation of the compound during the experiment. | 1. Visually inspect for precipitation under a microscope. 2. Follow the troubleshooting steps for precipitation (see FAQ Q3). 3. Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, prolonged light exposure). |
| Discoloration of the solid compound or solution | Potential degradation of the compound. | Do not use the discolored compound. Discard and use a fresh, properly stored sample. |
Quantitative Data Summary
| Storage Condition | Form | Duration | Expected Stability |
| -20°C | Solid | Long-term (months to years) | Stable |
| 0-4°C | Solid | Short-term (days to weeks) | Stable |
| -20°C | In DMSO | Long-term (months) | Stable |
| -80°C | In DMSO | Long-term (months to years) | Stable |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
Objective: To quantify the degradation of this compound over time under specific temperature and pH conditions.
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Incubator or water bath
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution in the aqueous buffer of interest to a final concentration of 100 µM.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
Sample Preparation for HPLC: Immediately quench any further degradation by diluting the aliquot with the initial mobile phase (e.g., 1:1 acetonitrile:water) and store at -20°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a suitable gradient to separate this compound from potential degradation products (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determine the optimal wavelength for this compound detection using a UV-Vis spectrophotometer or a diode array detector on the HPLC.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: IKK-NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing issues with this compound in experiments.
References
Technical Support Center: Addressing PS-1145 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the IKK inhibitor, PS-1145, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the IκB kinase (IKK) complex.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2][3] This blockage leads to the cytoplasmic sequestration of the NF-κB p65 subunit, preventing its nuclear translocation and transcriptional activity.[3][4] The inhibition of the NF-κB signaling pathway ultimately aims to induce apoptosis and inhibit proliferation in cancer cells where this pathway is constitutively active.[5]
Q2: My cancer cell line is showing resistance to this compound. What are the known mechanisms of resistance?
A2: Resistance to this compound in cancer cells, particularly in nasopharyngeal carcinoma (NPC), has been associated with persistently high levels of activated (phosphorylated) nuclear NF-κB p65 subunit and altered expression of the transcription factor Kruppel-like factor 4 (KLF4).[2][3] This sustained NF-κB activation can lead to the continued expression of anti-apoptotic genes, such as Bcl-2, which counteract the pro-apoptotic effects of this compound.[3]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a cell viability assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Additionally, you can perform a Western blot to assess the levels of phosphorylated and total p65 in the nuclear fraction and KLF4 expression in both cell lines upon treatment with this compound.[3]
Q4: What are the downstream targets of the NF-κB pathway that might be involved in this compound resistance?
A4: The NF-κB pathway regulates the expression of a wide range of genes involved in cell survival, proliferation, and apoptosis. Key downstream targets implicated in resistance to NF-κB inhibition include anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Mcl-1), inhibitors of apoptosis proteins (IAPs), and cell cycle regulators like cyclin D1.[5][6][7] Persistent expression of these proteins can allow cancer cells to evade apoptosis despite treatment with this compound.
Q5: What is the role of KLF4 in this compound resistance?
A5: Kruppel-like factor 4 (KLF4) is a transcription factor with a context-dependent role in cancer.[8] In the context of this compound resistance in nasopharyngeal carcinoma, increased nuclear KLF4 expression has been observed in resistant cells.[3] KLF4 can regulate the expression of anti-apoptotic Bcl-2 family members; for instance, it can suppress the pro-apoptotic protein Bax and in some contexts, downregulate Bcl-2 and Mcl-1.[6][9] The interplay between KLF4 and NF-κB in the context of this compound resistance is an active area of research.
Troubleshooting Guides
Problem: Unexpectedly high cell viability after this compound treatment.
Possible Cause 1: Suboptimal this compound concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 can vary between cell types.
Possible Cause 2: Development of resistance.
-
Troubleshooting Step: Generate a dose-response curve for your treated cell line and compare it to the parental line. A rightward shift in the curve and a higher IC50 value suggest resistance. Proceed to molecular analysis to investigate resistance mechanisms (see below).
Possible Cause 3: this compound degradation.
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment.
Problem: No decrease in nuclear p-p65 levels after this compound treatment.
Possible Cause 1: Insufficient drug concentration.
-
Troubleshooting Step: Increase the concentration of this compound. Refer to literature for effective concentrations in similar cell lines.
Possible Cause 2: Acquired resistance through pathway reactivation.
-
Troubleshooting Step: Investigate upstream activators of the NF-κB pathway that might be hyperactive in your cells. Analyze the expression and phosphorylation status of IKKα and IKKβ.
Possible Cause 3: Technical issues with Western blot.
-
Troubleshooting Step: Ensure the use of fresh lysis buffer containing phosphatase and protease inhibitors. Verify the specificity and optimal dilution of your primary antibodies for p-p65 and total p65. Use a validated nuclear extraction protocol.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in a sensitive nasopharyngeal carcinoma cell line.
| Cell Line | Drug | IC50 (µM) | Reference |
| C666-1 (sensitive) | This compound | ~16 | [3] |
| C666-PS1145R (resistant) | This compound | > 32 | [3] |
Note: The IC50 for the resistant cell line is inferred from graphical data showing high cell viability at 32 µM.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line (e.g., C666-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Exposure: Culture the parental cells in the presence of a low concentration of this compound (e.g., starting at the IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
Recovery Periods: Alternate between periods of drug exposure and drug-free medium to allow the surviving cells to recover and expand.
-
Clonal Selection: After several rounds of dose escalation, a population of resistant cells will emerge. Isolate single clones by limiting dilution or cloning cylinders.
-
Characterization: Expand the resistant clones and confirm their resistance by determining the IC50 of this compound and comparing it to the parental cell line.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for NF-κB Activation
This protocol is for assessing the levels of total and phosphorylated p65 in the nucleus.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-p65, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the signal using a chemiluminescence substrate. Lamin B1 is used as a nuclear loading control.
Visualizations
Caption: Signaling pathway of this compound action and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KLF4 overexpression and apigenin treatment down regulated anti-apoptotic Bcl-2 proteins and matrix metalloproteinases to control growth of human malignant neuroblastoma SK-N-DZ and IMR-32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Krüppel-like factor 4 (KLF4): What we currently know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results with PS-1145 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PS-1145.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM.[1] It specifically targets the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][3]
Q2: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment. What could be the reason?
A2: While this compound has been shown to induce apoptosis in several cancer cell lines, resistance can occur.[2][4] One documented mechanism of resistance, observed in nasopharyngeal carcinoma cells, involves increased levels of active nuclear NF-κB p65 and changes in the expression of Kruppel-like factor 4 (KLF4).[5] Additionally, some cancer cells exhibit intrinsic resistance to apoptosis, and this compound may be more effective in sensitizing these cells to other apoptotic agents like TNF-α rather than inducing apoptosis on its own.[2][4] It is also crucial to consider the possibility of a compensatory activation of the non-canonical NF-κB pathway, which is not targeted by this compound.[6]
Q3: Can this compound affect signaling pathways other than NF-κB?
A3: While this compound is a selective IKKβ inhibitor, like many kinase inhibitors, off-target effects are possible, though not extensively documented for this specific compound. Some IKK inhibitors have been noted to have pleiotropic effects.[7] It is advisable to assess the phosphorylation status of key kinases in other relevant pathways, such as MAPK/ERK, to rule out significant off-target activities in your specific experimental system.
Q4: Is there a difference in sensitivity to this compound between different cell lines?
A4: Yes, the sensitivity to this compound can vary significantly between cell lines. For example, in nasopharyngeal carcinoma cell lines, the IC50 values for this compound ranged from 6.7 µM to 26.5 µM, while normal nasopharyngeal epithelial cell lines were significantly less sensitive.[3] This highlights the importance of determining the optimal concentration for your specific cell line through a dose-response experiment.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of this compound Treatment
Potential Cause 1: Drug Resistance
-
Observation: Cells continue to proliferate or show minimal apoptosis even at high concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of IκBα (at Ser32/36) and the nuclear translocation of p65. Successful inhibition by this compound should lead to a decrease in phospho-IκBα and reduced nuclear p65.
-
Investigate Resistance Mechanisms: If target engagement is confirmed but the desired phenotype is absent, consider the possibility of acquired resistance. In nasopharyngeal carcinoma cells, resistance has been linked to elevated levels of active NF-κB p65 and altered KLF4 expression.[5]
-
Combination Therapy: In cases of resistance, this compound may still be useful in combination with other agents. For example, it has been shown to overcome imatinib resistance in CML cell lines and sensitize prostate cancer cells to TNF-α-induced apoptosis.[4][8]
-
Potential Cause 2: Activation of the Non-Canonical NF-κB Pathway
-
Observation: Inhibition of the canonical pathway (measured by p65 nuclear translocation) is observed, but cell survival and proliferation are not significantly affected.
-
Troubleshooting Steps:
-
Assess Non-Canonical Pathway Activation: The non-canonical NF-κB pathway, which involves the activation of the p52/RelB dimer, can sometimes be activated as a compensatory mechanism when the canonical pathway is inhibited.[6] To investigate this, perform a Western blot to assess the processing of p100 to p52, a hallmark of non-canonical pathway activation.
-
Dual Pathway Inhibition: If compensatory activation of the non-canonical pathway is detected, consider using inhibitors that target both pathways for a more complete blockade of NF-κB signaling.
-
Issue 2: Inconsistent Results Between Experiments
Potential Cause: Experimental Variability
-
Observation: The effect of this compound varies significantly between experimental repeats.
-
Troubleshooting Steps:
-
Reagent Stability: this compound is typically dissolved in DMSO and should be stored at -20°C. Ensure the stock solution is not undergoing frequent freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and serum concentrations are consistent across experiments, as these factors can influence signaling pathways and drug sensitivity.
-
Assay Timing: The effects of this compound can be time-dependent. Establish a clear timeline for treatment and sample collection and adhere to it strictly in all experiments.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HONE1 | Nasopharyngeal Carcinoma | 26.5 | [3] |
| HK1 | Nasopharyngeal Carcinoma | 25.8 | [3] |
| C666 | Nasopharyngeal Carcinoma | 8.7 | [3] |
| NPC43 | Nasopharyngeal Carcinoma | 6.7 | [3] |
| NP460 | Normal Nasopharyngeal Epithelial | > 40 | [3] |
| NP69 | Normal Nasopharyngeal Epithelial | 37.2 | [3] |
Experimental Protocols
1. Western Blot for Phospho-IκBα and p65 Nuclear Translocation
-
Cell Lysis:
-
For total protein: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit or a hypotonic buffer-based protocol.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. Dual inhibition of canonical and non-canonical NF-κB pathways demonstrates significant anti-tumor activities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating PS-1145's Impact on the Non-Canonical NF-κB Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibitor PS-1145 and its effects on the non-canonical NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is predominantly characterized as a potent inhibitor of the IκB kinase (IKK) complex.[1][2] It has been shown to specifically inhibit IKKβ, a key component of the canonical NF-κB pathway, with a reported IC50 of 88 nM.[1][2] This inhibition prevents the phosphorylation of IκBα, thereby blocking the activation of the canonical NF-κB pathway.[1]
Q2: Does this compound inhibit the non-canonical NF-κB pathway?
The effect of this compound on the non-canonical NF-κB pathway is less clear and appears to be context-dependent. The non-canonical pathway relies on IKKα homodimers, not the IKK complex containing IKKβ. Some studies suggest that this compound is selective for IKKβ and does not significantly affect IKKα activity.[3] One study explicitly showed that this compound did not inhibit the processing of p100 to p52, a hallmark of non-canonical pathway activation.[4] However, other reports refer to this compound as an "IKK inhibitor" more broadly, which could imply effects on IKKα.[5][6] Therefore, direct experimental validation is crucial in your specific model system.
Q3: What is the difference between the canonical and non-canonical NF-κB pathways?
The canonical pathway is typically activated by pro-inflammatory stimuli like TNFα and leads to the degradation of IκBα and nuclear translocation of p50/RelA heterodimers.[7] The non-canonical pathway is activated by a more limited set of stimuli, such as BAFF and CD40L, and results in the processing of the p100 precursor protein to its p52 form, leading to the nuclear translocation of p52/RelB dimers.[7][8]
Q4: Are there alternative inhibitors that are more specific for the non-canonical pathway?
Yes, if your research specifically targets the non-canonical pathway, consider inhibitors of NF-κB-inducing kinase (NIK), which is a kinase upstream of IKKα and is essential for the non-canonical pathway. An example of a NIK inhibitor is CW15337.[9] Using such compounds in parallel with this compound can help dissect the specific roles of each pathway.
Troubleshooting Guides
Western Blot for p100/p52 Processing
Issue 1: No change in p52 levels after this compound treatment and stimulation.
-
Possible Cause 1: this compound does not inhibit the non-canonical pathway in your system.
-
Possible Cause 2: Inefficient activation of the non-canonical pathway.
-
Solution: Ensure your stimulus (e.g., BAFF, CD40L) is potent and used at an optimal concentration and time point to induce p100 processing. Verify the activation of the pathway by observing a decrease in the p100 band and an increase in the p52 band in your positive control (stimulus only) samples.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Use antibodies validated for the detection of both p100 and p52. Run a positive control lysate from a cell line known to have high basal p52 levels to confirm antibody performance.
-
-
Possible Cause 4: Protein degradation.
-
Solution: Prepare cell lysates with fresh protease inhibitors. Keep samples on ice to minimize degradation.[10]
-
Issue 2: High background or non-specific bands.
-
Possible Cause 1: Suboptimal blocking.
-
Possible Cause 2: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a clean signal.[10]
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[10]
-
IKKα Kinase Assay
Issue: No inhibition of IKKα activity with this compound.
-
Possible Cause 1: this compound is not an effective IKKα inhibitor.
-
Solution: This is a plausible outcome based on existing literature.[3] Include a known IKKα inhibitor as a positive control for inhibition.
-
-
Possible Cause 2: Inactive enzyme or substrate.
-
Solution: Ensure that your recombinant IKKα is active and your substrate (e.g., a p100-derived peptide) is appropriate. Perform a control reaction without any inhibitor to confirm robust kinase activity.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Solution: Optimize ATP concentration, incubation time, and temperature for your kinase assay. Ensure the buffer conditions are optimal for IKKα activity.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 | Cell Line/Assay Condition | Reference |
| IKK Complex | 88 nM | In vitro kinase assay | [1] |
| IKK Complex | 100 nM | In vitro kinase assay | [2] |
| HONE1 (NPC cells) | 26.5 µM | MTT assay | [13] |
| HK1 (NPC cells) | 25.8 µM | MTT assay | [13] |
| C666 (NPC cells) | 8.7 µM | MTT assay | [13] |
| NPC43 (NPC cells) | 6.7 µM | MTT assay | [13] |
Experimental Protocols
Protocol 1: Western Blot for p100/p52 Processing
-
Cell Lysis:
-
After treatment with stimulus and/or this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Protocol 2: In Vitro IKK Kinase Assay
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).
-
In a microfuge tube, combine recombinant active IKKα, the specific substrate (e.g., GST-p100 C-terminus), and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (with [γ-32P]ATP for radioactive detection or unlabeled ATP for other methods).
-
Incubate for 20-30 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
For Radioactive Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film.
-
For Non-Radioactive Detection (e.g., ADP-Glo™ Assay): Follow the manufacturer's instructions to measure ADP production, which correlates with kinase activity.
-
-
Data Analysis:
-
Quantify the phosphorylation signal or ADP production.
-
Compare the activity in the presence of this compound to the vehicle control to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: The non-canonical NF-κB signaling pathway.
Caption: Proposed mechanism of action of this compound.
Caption: A typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. IKKβ is required for the formation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Non-Canonical NF-κB Pathway in Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Control experiments for PS-1145 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PS-1145, a potent and selective inhibitor of IκB kinase (IKK). Here you will find detailed experimental protocols, quantitative data summaries, and visualizations to facilitate your this compound-based studies.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No inhibition of NF-κB activation observed.
-
Question: I treated my cells with this compound, but I'm not seeing a decrease in IκBα phosphorylation or NF-κB target gene expression. What could be the problem?
-
Answer: There are several potential reasons for this observation:
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. The IC50 of this compound can vary between cell types. We recommend performing a dose-response experiment to determine the optimal concentration for your system.
-
Inhibitor Inactivity: Ensure that your this compound stock solution has been prepared and stored correctly. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
-
Cellular Health: Confirm that your cells are healthy and responsive. Include a positive control for NF-κB activation, such as treatment with TNF-α or LPS, to ensure the pathway is inducible in your cells.[2][3]
-
Timing of Treatment: The pre-incubation time with this compound before stimulation may be insufficient. A pre-incubation of at least 1-2 hours is generally recommended.
-
Vehicle Control: Ensure your vehicle control (DMSO) is not affecting the cells. The final concentration of DMSO in the culture medium should ideally be below 0.1%.[4]
-
Issue 2: High background in Western blot for phosphorylated proteins.
-
Question: My Western blots for phospho-IκBα have high background, making it difficult to interpret the results. How can I improve this?
-
Answer: High background in phospho-Westerns is a common issue. Here are some troubleshooting tips:
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[5]
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.[5]
-
Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of your wash steps with TBST after antibody incubations to remove unbound antibodies.[6]
-
Issue 3: Unexpected cell death or toxicity.
-
Question: I'm observing significant cell death at concentrations where I expect to see specific inhibition of NF-κB. Is this expected?
-
Answer: While this compound can induce apoptosis in some cancer cell lines, especially at higher concentrations, significant toxicity at low concentrations might indicate other issues:
-
DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in your experiments is non-toxic for your cell line (typically <0.5%).[7]
-
Off-Target Effects: While this compound is a selective IKKβ inhibitor, off-target effects are possible, especially at high concentrations.[8] Consider testing a range of concentrations to find a window where you see NF-κB inhibition without excessive toxicity.
-
Cell Line Sensitivity: Some cell lines are more sensitive to IKK inhibition than others, as NF-κB can be a critical survival factor.
-
Issue 4: this compound solubility problems.
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent?
-
Answer: this compound is soluble in DMSO.[1] For in vitro experiments, prepare a concentrated stock solution in 100% DMSO and then dilute it in your culture medium to the final working concentration. Ensure the final DMSO concentration is compatible with your cells.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| IKKβ | 88 nM | In vitro kinase assay | [1] |
| IKK complex | 100 nM | In vitro kinase assay | [8] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| Multiple Myeloma (MM.1S) | NF-κB Activation | Concentration-dependent | Inhibition of TNF-α-induced NF-κB activation | [8] |
| Multiple Myeloma (RPMI-8226) | Cell Proliferation | 1.5 - 50 µM | Inhibition of proliferation | [8] |
| Prostate Carcinoma (PC3-S) | Cell Invasion | Dose-dependent | Inhibition of invasion | |
| Bladder Cancer (RT4) | IL-8 Expression | 10 µM | 50% inhibition of IL-8 mRNA | [9] |
| Bladder Cancer (RT4) | IL-8 Expression | 50 µM | 90% inhibition of IL-8 mRNA | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Western Blot for Phospho-IκBα
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound and/or a stimulator of NF-κB activation (e.g., 20 ng/mL TNF-α for 15-30 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against phospho-IκBα (e.g., Ser32/36) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment:
-
Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine) for the desired duration.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
-
Washing:
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
Diagrams illustrating key pathways and workflows are provided below.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for detecting phospho-IκBα by Western blot.
Caption: A logical workflow for troubleshooting lack of NF-κB inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-kappaB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Validation & Comparative
A Comparative Guide to IKK Inhibitors: PS-1145 vs. ML120B
For Researchers, Scientists, and Drug Development Professionals
The inhibitor of nuclear factor kappa-B kinase (IKK) complex is a critical node in the NF-κB signaling pathway, a key regulator of inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including inflammatory disorders and cancer, making the IKK complex an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent IKK inhibitors, PS-1145 and ML120B, summarizing their biochemical potency, cellular activity, and selectivity with supporting experimental data.
Mechanism of Action
Both this compound and ML120B are small molecule inhibitors that target the IKK complex. The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IKK complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.
This compound and ML120B act by inhibiting the kinase activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.[1][2][3] While both compounds target the IKK complex, ML120B is reported to be a more selective inhibitor of the IKKβ subunit.[2][4]
Biochemical and Cellular Potency
The inhibitory activities of this compound and ML120B have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay | Reference |
| This compound | IKK complex | 88 nM | Inhibition of TNFα-induced NF-κB activation in MM cells | [5][6] |
| ML120B | Recombinant IKKβ | 45 nM | Inhibition of IL-1β-induced matrix metalloproteinase production in human chondrocytes (~1 µM) | [2][4] |
| ML120B | IKKβ in IκBα kinase complex assay | 60 nM | Inhibition of TNFα- or IL-1β-induced chemokine and MMP production in human fibroblast-like synoviocytes (IC50 values of 5.7 to 14.5 µM for IL-6 and IL-8) | [2][7] |
In Vitro and In Vivo Efficacy
This compound
This compound has demonstrated efficacy in various cancer cell lines and in vivo models. In multiple myeloma (MM) cells, it blocks TNFα-induced NF-κB activation in a dose- and time-dependent manner by inhibiting IκBα phosphorylation.[5] Furthermore, it inhibits the proliferation of prostate carcinoma cells, induces apoptosis, and sensitizes them to TNFα-induced apoptosis.[8] In vivo studies have shown that this compound can enhance tumor cell apoptosis and has therapeutic potential in alcohol-related liver disease by suppressing inflammatory signaling.[6][9] It has also been shown to overcome imatinib resistance in chronic myeloid leukemia (CML) cells.[10]
ML120B
ML120B has been extensively studied for its anti-inflammatory properties. It is a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ.[2][4] In human fibroblast-like synoviocytes, chondrocytes, and mast cells, ML120B effectively blocks NF-κB-mediated inflammatory responses.[2] It inhibits the growth of non-Hodgkin's lymphoma cell lines and demonstrates a synergistic effect with the chemotherapeutic agent vincristine.[11] In multiple myeloma, MLN120B (a compound related to ML120B) inhibits both baseline and TNFα-induced NF-κB activation and blocks myeloma cell growth in vitro and in vivo.[12]
Selectivity Profile
A key differentiator between these two inhibitors is their selectivity. ML120B is highlighted as a highly selective inhibitor for IKKβ over IKKα, with a reported 50-fold selectivity.[4][13] This selectivity can be advantageous in minimizing off-target effects and potential toxicities associated with the inhibition of other kinases. The selectivity of this compound is less explicitly defined in the available literature, being generally described as a specific IKK inhibitor.[6]
Experimental Protocols
IKK Kinase Activity Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound and ML120B on IKK kinase activity.
Objective: To measure the in vitro inhibition of IKK-mediated phosphorylation of a substrate peptide.
Materials:
-
Recombinant active IKK complex or IKKβ
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
IKK substrate (e.g., biotinylated IκBα peptide)
-
Test compounds (this compound, ML120B) dissolved in DMSO
-
Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, substrate for HRP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the recombinant IKK enzyme to the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells containing the enzyme and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the IKK substrate to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence polarization).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular NF-κB Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.
Objective: To determine the ability of IKK inhibitors to block stimulus-induced NF-κB activation in living cells.
Materials:
-
A cell line stably or transiently transfected with an NF-κB-luciferase reporter construct (e.g., HEK293, HeLa).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., TNFα, IL-1β).
-
Test compounds (this compound, ML120B) dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., TNFα) for a defined period (e.g., 4-6 hours) to induce NF-κB activation.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value as described in the kinase activity assay protocol.
Visualizing the Molecular Pathway and Experimental Workflow
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and ML120B.
Caption: A typical experimental workflow for screening IKK inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy: A Comparative Analysis of PS-1145 and Bortezomib
In the landscape of targeted cancer therapeutics, both the IKK inhibitor PS-1145 and the proteasome inhibitor bortezomib have demonstrated significant anti-tumor activity in preclinical in vivo models. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not publicly available, this document synthesizes findings from separate preclinical investigations to offer a parallel perspective on their therapeutic potential.
Efficacy Data Summary
The following table summarizes the in vivo efficacy of this compound and bortezomib in various tumor models. It is critical to note that these results are from independent studies and not from direct comparative trials. The experimental conditions, including tumor models, animal strains, and dosing regimens, vary between studies and should be considered when interpreting the data.
| Drug | Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| This compound | Nasopharyngeal Carcinoma (NPC) Xenograft | Nude Mice | 3 mg/kg | Significantly suppressed subcutaneous tumor formation.[1][2] |
| DMBA-Induced Skin Tumor | Male Wistar Rats | 50 mg/kg (intravenous) | Enhanced tumor cell apoptosis and reduced tumor progression.[3][4] | |
| Bortezomib | Multiple Myeloma Xenograft | SCID Mice | 0.5 mg/kg (intravenous, twice weekly) | Significant inhibition of tumor growth and increased overall survival.[5] |
| Primary Effusion Lymphoma (PEL) Xenograft | NOD/SCID Mice | 0.3 mg/kg | Induced PEL remission and extended overall survival (median survival of 32 days vs. 15 days in controls).[6] | |
| Prostate Cancer Xenograft | Murine Model | 1.0 mg/kg (intravenous, weekly for 4 weeks) | Reduced tumor growth by 60%.[5] | |
| Pancreatic Cancer Xenograft | Murine Model | 1.0 mg/kg (intravenous or intraperitoneal, weekly for 4 weeks) | Resulted in a 72% or 84% reduction in tumor growth, respectively.[5] | |
| CWR22 Prostate Cancer Xenograft | CB17 SCID Male Mice | 0.8 mg/kg (intravenous, twice weekly) | Showed tumor growth inhibition consistent with cytostatic activity.[7] | |
| H460 Lung Cancer Xenograft | NCR-nude Mice | 0.8 mg/kg (intravenous, twice weekly) | No significant antitumor activity was observed.[7] | |
| 5TGM1 Myeloma Model | C57BlKaLwRij Mice | 0.5 mg/kg (3 times a week) | Significantly reduced tumor burden.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the experimental protocols used in key in vivo studies for this compound and bortezomib.
This compound In Vivo Protocol (Nasopharyngeal Carcinoma Xenograft Model)
-
Cell Line: C666, an Epstein-Barr virus-positive nasopharyngeal carcinoma cell line.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of NPC cells.
-
Treatment Group: this compound administered at a dose of 3 mg/kg.
-
Control Group: Vehicle control.
-
Assessment: Tumor formation and growth were monitored to evaluate the anti-tumor effects of this compound.[1][2]
Bortezomib In Vivo Protocol (Prostate Cancer Xenograft Model)
-
Animal Model: Murine xenograft models of prostate cancer.
-
Treatment Group: Bortezomib administered intravenously at a dose of 1.0 mg/kg weekly for 4 weeks.
-
Efficacy Evaluation: Tumor growth was measured, and a 60% reduction in tumor growth was observed.[5]
-
Alternative Dosing Regimen: In a separate study, bortezomib was administered at 1.0 mg/kg intravenously every 72 hours for 15 days, resulting in a 50% to 80% inhibition of tumor growth in two different xenograft models.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
Validating PS-1145 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PS-1145, a potent and specific inhibitor of the IκB kinase (IKK) complex, with other known IKK inhibitors. The focus is on the validation of its target engagement in cellular contexts, supported by experimental data and detailed protocols. This compound effectively blocks the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This mechanism has demonstrated therapeutic potential in various disease models, including cancer and inflammatory conditions.
Comparative Performance of IKK Inhibitors
The efficacy of this compound in inhibiting the IKK/NF-κB pathway has been evaluated against other well-characterized inhibitors such as BMS-345541, BAY 11-7082, and ML120B. The following table summarizes the quantitative data from comparative studies.
| Inhibitor | Target(s) | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| This compound | IKK complex | IKK Kinase Assay | - | - | 88 nM | [1] |
| This compound | NF-κB Transcriptional Activity | LNCaP | TNFα | 4.7 µM | [2] | |
| This compound | NF-κB Transcriptional Activity | LNCaP | TPA | 3.4 µM | [2] | |
| BMS-345541 | IKK-2 | Cell-free kinase assay | - | - | 0.3 µM | [3] |
| BMS-345541 | IKK-1 | Cell-free kinase assay | - | - | 4 µM | [3] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNFα | 10 µM | [3] | |
| BAY 11-7082 | NF-κB Transcriptional Activity | LNCaP | TNFα | 9.0 µM | [2] | |
| BAY 11-7082 | NF-κB Transcriptional Activity | LNCaP | TPA | 6.5 µM | [2] | |
| ML120B | IKK Activity | Human Airway Smooth Muscle (HASM) | IL-1β / TNFα | ~1-3 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot for Phosphorylated IκBα
This method directly assesses the inhibition of IKK by measuring the phosphorylation of its immediate substrate, IκBα.
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP, HGC-27) in 6-well plates and grow to 70-80% confluency.[3] Pre-treat cells with various concentrations of this compound or other IKK inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating cells with a stimulating agent such as TNFα (10 ng/mL) or IL-1β (1 ng/mL) for 15-30 minutes.[2][4]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated IκBα (Ser32/36) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phosphorylated IκBα signal to total IκBα or a loading control like β-actin.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of IKK inhibition.
-
Cell Transfection: Co-transfect cells (e.g., HEK293, LNCaP) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[2][5]
-
Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound or other inhibitors for 1-2 hours, followed by stimulation with TNFα or IL-1β for 6-8 hours.[4][5]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
In Vitro IKK Kinase Assay
This cell-free assay directly measures the enzymatic activity of IKK and its inhibition by compounds like this compound.
-
Immunoprecipitation of IKK complex: Lyse stimulated or unstimulated cells and immunoprecipitate the endogenous IKK complex using an anti-IKKγ antibody.[4]
-
Kinase Reaction: Resuspend the immunoprecipitated IKK complex in a kinase assay buffer containing a recombinant IκBα substrate, ATP (with [γ-³²P]ATP for radioactive detection), and various concentrations of the IKK inhibitor.
-
Detection of Substrate Phosphorylation: Incubate the reaction mixture at 30°C for 30 minutes. Stop the reaction and analyze the phosphorylation of IκBα by SDS-PAGE and autoradiography or by using a phospho-specific antibody in an ELISA format.[6]
Visualizing Cellular Mechanisms and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating IKK inhibitor target engagement in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validating the Effects of PS-1145: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, confirming that the observed effects of a small molecule inhibitor are indeed due to its intended target is a critical validation step. This guide provides a comprehensive comparison of using the small molecule inhibitor PS-1145 versus siRNA-mediated knockdown to interrogate the function of its target, IκB kinase (IKK), a key regulator of the NF-κB signaling pathway. This guide will delve into the experimental methodologies and expected outcomes, providing a framework for researchers to design and interpret target validation studies.
Introduction to this compound and the NF-κB Pathway
This compound is a potent and specific inhibitor of the IκB kinase (IKK) complex, with a particular affinity for the IKKβ subunit, exhibiting an IC50 of approximately 88 nM.[1] The IKK complex plays a central role in the canonical NF-κB signaling pathway. Upon activation by various stimuli, such as inflammatory cytokines like TNFα, the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor complex (typically a heterodimer of p65 and p50), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, cell survival, proliferation, and immune responses.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its downstream signaling.[3]
The Rationale for siRNA Knockdown in Target Validation
To ensure that the cellular effects observed with this compound treatment are a direct consequence of IKKβ inhibition and not due to off-target effects of the compound, a complementary approach using RNA interference (RNAi) is employed. Small interfering RNA (siRNA) molecules can be designed to specifically target the mRNA of IKKβ, leading to its degradation and a subsequent reduction in IKKβ protein levels. This genetic knockdown approach provides an independent method to probe the function of IKKβ. If the phenotypic and molecular effects of this compound treatment are mirrored by the effects of IKKβ siRNA knockdown, it provides strong evidence that this compound is acting on-target.
Comparative Analysis of this compound and IKKβ siRNA Effects
This section outlines the expected comparative outcomes of treating cells with this compound versus transfecting them with IKKβ siRNA. The data presented in the table below is a hypothetical representation based on published literature on this compound and the known consequences of IKKβ inhibition.
Table 1: Comparison of Expected Outcomes for this compound Treatment and IKKβ siRNA Knockdown
| Parameter | Control (Vehicle/Scrambled siRNA) | This compound (10 µM) | IKKβ siRNA | Expected Concordance |
| IKKβ Protein Level | 100% | ~100% | 10-30% | Discordant (Mechanism) |
| Phospho-IκBα (Ser32/36) Level | 100% (Stimulated) | 10-20% (Stimulated) | 15-35% (Stimulated) | High |
| Nuclear p65 Level | 100% (Stimulated) | 15-25% (Stimulated) | 20-40% (Stimulated) | High |
| NF-κB Reporter Gene Activity | 100% (Stimulated) | 5-15% (Stimulated) | 10-30% (Stimulated) | High |
| Cell Viability (e.g., in cancer cells) | 100% | 40-60% | 50-70% | High |
| Apoptosis (Caspase-3/7 Activity) | 1-fold (Basal) | 3-5 fold increase | 2-4 fold increase | High |
| IL-6 mRNA Expression | 100% (Stimulated) | 10-20% (Stimulated) | 15-35% (Stimulated) | High |
Visualizing the Experimental Logic and Pathway
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the NF-κB signaling pathway targeted by this compound and the workflow for a comparative study.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PS-1145 and Other IKK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor PS-1145 with other known inhibitors of the IκB kinase (IKK) pathway, a critical signaling node in inflammatory responses and cancer. The following sections detail the inhibitory activity of this compound and selected alternatives, presenting supporting experimental data to inform research and development decisions.
Introduction to IKK Inhibition
The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), plays a pivotal role in the activation of the NF-κB signaling pathway. Inhibition of IKK, particularly the IKKβ subunit, is a key therapeutic strategy for a variety of inflammatory diseases and malignancies. This compound is a potent IKKβ inhibitor, and this guide compares its specificity against other well-characterized IKK inhibitors: BMS-345541, SC-514, and TPCA-1.
Comparative Kinase Specificity
To provide a clear comparison of the selectivity of these inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against their primary targets, IKKα and IKKβ, as well as other notable off-target kinases.
| Inhibitor | IKKβ IC50 (nM) | IKKα IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 88[1][2] | >1000 | PIM1 (~250), PIM3 (~250) |
| BMS-345541 | 300[3][4] | 4000[3][4] | Generally selective over a panel of 15 other kinases[3] |
| SC-514 | 3000-12000[5] | >10000 | Reported to not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases[5] |
| TPCA-1 | 17.9[6][7] | 400[6] | JNK3 (3600)[6] |
Analysis of Specificity Profiles
This compound demonstrates potent inhibition of IKKβ with an IC50 of 88 nM.[1][2] Notably, broader kinase profiling has revealed that this compound also inhibits PIM1 and PIM3 kinases with similar potency to its primary target. This off-target activity is a critical consideration for its use as a specific IKKβ inhibitor in research and therapeutic development.
BMS-345541 is a selective inhibitor of IKKβ with an IC50 of 300 nM and exhibits approximately 13-fold selectivity over IKKα.[3][4] It has been reported to have no significant effect on a panel of 15 other kinases, suggesting a more focused inhibitory profile compared to this compound.[3]
SC-514 is a less potent IKKβ inhibitor, with a reported IC50 in the micromolar range (3-12 µM).[5] However, it is described as being highly selective, with no reported off-target activity against other IKK isoforms or a range of other kinases.[5]
TPCA-1 is a highly potent IKKβ inhibitor with an IC50 of 17.9 nM and demonstrates approximately 22-fold selectivity over IKKα.[6] Its off-target activity against JNK3 is significantly weaker, with an IC50 of 3600 nM.[6]
Signaling Pathway Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the point of action for IKK inhibitors like this compound.
Experimental Methodologies
The data presented in this guide were generated using various in vitro kinase assays. Below are representative protocols for determining kinase inhibition.
IKKβ Kinase Assay (ELISA-based)
This assay quantifies the phosphorylation of a substrate peptide by the IKKβ enzyme.
-
Enzyme and Substrate Preparation : Recombinant human IKKβ is used as the enzyme source. A biotinylated peptide derived from IκBα (e.g., RHDSGLDSMKD) serves as the substrate.[1]
-
Reaction Setup : The kinase reaction is typically performed in a 96-well plate. The reaction mixture includes the IKKβ enzyme, the substrate peptide, ATP, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection : The amount of phosphorylated substrate is quantified using an ELISA-based method. This involves capturing the biotinylated peptide on a streptavidin-coated plate and detecting the phosphorylated serine residues with a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis : The signal from the reporter enzyme is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Kinome-wide Specificity Profiling (e.g., KINOMEscan™)
Comprehensive specificity profiling is often conducted using platforms like KINOMEscan™, which is a competition-based binding assay.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases.[8]
-
Reaction Components : The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test inhibitor.[8]
-
Competition Binding : The test inhibitor is incubated with the kinase and the immobilized ligand. If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is determined by quantitative PCR (qPCR) of the DNA tag.[8] A lower amount of bound kinase indicates stronger inhibition by the test compound.
-
Data Output : Results are often reported as the percentage of the control (DMSO) signal or as dissociation constants (Kd) for each kinase in the panel.
Conclusion
This comparative guide highlights the distinct specificity profiles of this compound and other IKK inhibitors. While this compound is a potent IKKβ inhibitor, its off-target activity against PIM kinases warrants careful consideration in experimental design and data interpretation. In contrast, inhibitors like BMS-345541 and TPCA-1 appear to offer a higher degree of selectivity for the IKK family, with TPCA-1 demonstrating the highest potency for IKKβ among the compared molecules. The choice of inhibitor should be guided by the specific requirements of the research, balancing potency against the desired selectivity profile. Researchers should be aware of potential off-target effects and, when necessary, employ orthogonal approaches to validate findings.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chayon.co.kr [chayon.co.kr]
Cross-Validation of PS-1145 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IκB kinase (IKK) inhibitor, PS-1145, with genetic models for interrogating the NF-κB signaling pathway. By presenting side-by-side data from pharmacological and genetic inhibition studies, this document aims to facilitate a deeper understanding of the cross-validation between these two powerful research methodologies.
Introduction
This compound is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, particularly IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor in the cytoplasm and blocking its pro-inflammatory and anti-apoptotic signaling pathways.[1][2][3] Genetic models, such as those employing small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR/Cas9 technology, offer an alternative and highly specific means to ablate the function of key proteins within the NF-κB cascade.
Cross-validating the results from a pharmacological inhibitor like this compound with genetic approaches is crucial for several reasons. It helps to confirm that the observed cellular phenotype is a direct consequence of on-target inhibition, rule out potential off-target effects of the small molecule, and provide a more robust validation of the biological role of the target protein. This guide will explore the comparative effects of this compound and genetic knockdown of key NF-κB pathway components on various cellular processes, supported by experimental data and detailed protocols.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative effects of this compound and genetic knockdown of IKKβ or the p65 (RelA) subunit of NF-κB on key cellular and molecular events.
Table 1: Comparison of Effects on NF-κB Signaling and Inflammasome Activation
| Parameter | Method of Inhibition | Cell Type | Result | Reference |
| NF-κB Activity | This compound (10 µM) | Prostate Carcinoma Cells | Efficiently inhibited basal and induced NF-κB activity (luciferase assay) | [2] |
| IKKβ siRNA | Human Monocyte-Derived Macrophages | Blocked LPS-induced IκBα phosphorylation | Nanda et al., 2021 | |
| NLRP3 Inflammasome Activation | This compound (10 µM) | Bone Marrow-Derived Macrophages (BMDMs) | Blocked LPS and Nigericin-induced caspase-1 processing | Nanda et al., 2021 |
| IKKβ siRNA | THP-1 cells | Prevented LPS and Nigericin-induced caspase-1 processing | Nanda et al., 2021 |
Table 2: Comparison of Effects on Cell Viability and Proliferation
| Parameter | Method of Inhibition | Cell Line | Result | Reference |
| Cell Viability | This compound (varying concentrations) | Nasopharyngeal Carcinoma (NPC) cells | Dose-dependent decrease in cell viability (MTT assay) | [1] |
| p65 siRNA | Human Primary Synoviocytes | Enhanced TNF-α induced apoptosis, reducing viability | [4] | |
| Cell Proliferation | This compound (10 µM) | Chronic Myelogenous Leukemia (CML) cells | Inhibition of proliferation | [5] |
| NFKB1 (p50) shRNA | Renal Cell Carcinoma (Renca) cells | Reduced cell proliferation |
Table 3: Comparison of Effects on Apoptosis
| Parameter | Method of Inhibition | Cell Line | Result | Reference |
| Apoptosis Induction | This compound (32 µM) | Nasopharyngeal Carcinoma (C666) cells | Significant increase in apoptotic cells (TUNEL assay) | [1] |
| This compound | Prostate Carcinoma Cells | Induced caspase 3/7-dependent apoptosis | [2] | |
| p65 and p50 dual siRNA | Human Primary Synoviocytes | Significantly enhanced apoptosis compared to single knockdown | [4] |
Mandatory Visualization
Caption: Canonical NF-κB signaling pathway with inhibition points.
Caption: Workflow for comparing pharmacological and genetic inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with this compound or transfect with siRNA/shRNA and incubate for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound or transfecting with siRNA/shRNA.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKKβ, anti-phospho-IκBα, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated/transfected cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
siRNA-Mediated Gene Knockdown
This protocol outlines a general procedure for transiently silencing a target gene using siRNA.
Materials:
-
siRNA targeting the gene of interest (e.g., IKKβ, p65) and a non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
Dilute siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).
Conclusion
The data presented in this guide demonstrates a strong correlation between the effects of the IKKβ inhibitor this compound and genetic knockdown of key components of the NF-κB pathway. In the context of inflammasome activation, both this compound and IKKβ siRNA effectively block caspase-1 processing, providing direct cross-validation. Similarly, both pharmacological and genetic inhibition of the NF-κB pathway lead to reduced cell viability and proliferation, and an increase in apoptosis in various cancer cell models.
While direct head-to-head comparisons in every cellular context are not always available in the published literature, the consistent phenotypic outcomes observed across different studies using either this compound or genetic tools targeting IKKβ or p65 provide a high degree of confidence in the on-target effects of this compound. This cross-validation reinforces the utility of this compound as a specific chemical probe for studying NF-κB signaling and underscores the importance of employing both pharmacological and genetic approaches for robust target validation in drug discovery and biomedical research.
References
- 1. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 4. Dual knockdown of p65 and p50 subunits of NF-kappaB by siRNA inhibits the induction of inflammatory cytokines and significantly enhance apoptosis in human primary synoviocytes treated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of PS-1145 (PF-114/Vamotinib) in Imatinib-Resistant Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The emergence of imatinib transformed the therapeutic landscape of Chronic Myeloid Leukemia (CML). However, the development of resistance, often driven by mutations in the BCR-ABL kinase domain, necessitates the development of next-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of PS-1145, more accurately known as PF-114 or Vamotinib, and its efficacy in imatinib-resistant CML cells, benchmarked against other established TKIs.
Introduction to PF-114 (Vamotinib)
PF-114 is a third-generation, ATP-competitive oral TKI designed to be effective against wild-type and mutated forms of the BCR-ABL1 protein, including the highly resistant T315I "gatekeeper" mutation.[1][2] Preclinical studies have demonstrated its high selectivity for the ABL kinase, which is anticipated to translate into an improved safety profile compared to other pan-BCR-ABL inhibitors like ponatinib. PF-114 induces apoptosis in CML cells by inhibiting the BCR-ABL signaling pathway.[3][4]
Comparative Efficacy of Tyrosine Kinase Inhibitors
The following tables summarize the in vitro and clinical efficacy of PF-114 and other prominent TKIs in the context of imatinib-resistant CML.
Table 1: In Vitro Inhibitory Activity (IC50, nM) against Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutant | PF-114 (Vamotinib) | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| Wild-type | 0.49[4] | ~0.5-1.0 | ~15-30 | ~1.0 | ~0.3-0.5[5] |
| T315I | 0.78[4] | >300 | >2000 | >10-fold increase vs WT | ~11-22 |
| E255K | 9.5[4] | ~3.0 | ~100-200 | ~2.5-fold increase vs WT | ~4.1 |
| Y253F | 4.1[4] | ~1.0 | ~50-100 | ~1.5-fold increase vs WT | ~2.0 |
| G250E | 7.4[4] | ~1.5 | ~50-100 | ~2.0-fold increase vs WT | ~8.0 |
| F317L | 2.0[4] | >300 | ~50-100 | ~1.5-fold increase vs WT | ~1.5 |
| M351T | 2.8[4] | ~1.0 | ~30-50 | ~1.0-fold increase vs WT | ~1.0 |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. The data for Dasatinib, Nilotinib, and Bosutinib are presented as approximate ranges or fold-increases over wild-type due to variability across studies.
Table 2: Clinical Response in Imatinib-Resistant/Intolerant CML Patients (Chronic Phase)
| TKI | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) | Major Molecular Response (MMR) |
| PF-114 (300mg/d) | ~86% (6 of 7 subjects without baseline MCyR)[2] | ~56% (5 of 9 subjects without baseline CCyR)[2] | ~44% (4 of 9 subjects without baseline MMR)[2] |
| Dasatinib | 40-60% | 30-50% | 20-40% |
| Nilotinib | 40-60% | 30-50% | 20-40% |
| Bosutinib | 30-50% | 20-40% | 10-30% |
| Ponatinib | ~56% by 12 months | ~40% (5-year follow-up) | ~40% (5-year follow-up) |
Note: Response rates are approximate and gathered from various clinical trials. Direct comparison is challenging due to differences in patient populations and study designs.
Signaling Pathways and Mechanisms of Action
BCR-ABL Signaling Pathway and Imatinib Resistance
The constitutively active BCR-ABL tyrosine kinase drives CML by activating multiple downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[6][7] Imatinib resistance can occur through BCR-ABL-dependent mechanisms, primarily point mutations in the kinase domain that impair drug binding, or through BCR-ABL-independent mechanisms, such as the activation of alternative survival pathways like those involving LYN kinase.[8][9]
Caption: BCR-ABL signaling and imatinib resistance mechanism.
Mechanism of Action of PF-114
PF-114 is an ATP-competitive inhibitor that binds to the kinase domain of both wild-type and mutated BCR-ABL, including the T315I mutant.[2] This binding blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, such as CrkL, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis.[3]
Caption: Mechanism of action of PF-114.
Experimental Protocols
General Workflow for TKI Efficacy Assessment
The evaluation of a novel TKI like PF-114 typically follows a structured workflow from in vitro characterization to clinical trials.
Caption: Experimental workflow for TKI efficacy evaluation.
Key Experimental Methodologies
-
BCR-ABL Kinase Inhibition Assay: The inhibitory activity of TKIs against wild-type and mutated BCR-ABL is often determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS): To assess the cytotoxic effect of TKIs on CML cells, viability assays such as the MTT or MTS assay are commonly employed. CML cell lines (e.g., K562 or Ba/F3 cells engineered to express specific BCR-ABL mutants) are cultured with serially diluted concentrations of the TKI for a defined period (e.g., 72 hours). A tetrazolium salt (MTT or MTS) is then added, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.
-
Apoptosis Assay (Annexin V Staining): The induction of apoptosis by TKIs is frequently evaluated using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Clinical Trial Design (Phase 1): The Phase 1 clinical trial for PF-114 (NCT02885766) was a dose-escalation study to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[10] Patients with CML who were resistant or intolerant to at least one second-generation TKI or who harbored the T315I mutation were enrolled. Efficacy was a secondary objective, with responses assessed based on hematologic, cytogenetic, and molecular criteria according to European LeukemiaNet (ELN) guidelines.[10]
Conclusion
PF-114 (Vamotinib) has demonstrated significant promise as a therapeutic agent for imatinib-resistant CML, particularly in patients harboring the T315I mutation. Its potent in vitro activity against a range of BCR-ABL mutants and encouraging clinical response rates in heavily pretreated patients position it as a valuable addition to the armamentarium against CML. The apparently favorable safety profile, with a lower incidence of vascular occlusive events compared to ponatinib, further enhances its therapeutic potential.[2] Head-to-head comparative clinical trials will be crucial to definitively establish the positioning of PF-114 relative to other available TKIs in the management of resistant CML.
References
- 1. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ponatinib acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association Between Imatinib-Resistant BCR-ABL Mutation-Negative Leukemia and Persistent Activation of LYN Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of PS-1145 and BAY 11-7082: IKK Inhibitors in NF-κB Pathway Research
For researchers in immunology, oncology, and inflammation, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical therapeutic target. Constitutive activation of NF-κB is implicated in the pathogenesis of numerous diseases, making inhibitors of this pathway valuable research tools and potential drug candidates. Among the most studied are inhibitors targeting the IκB kinase (IKK) complex, a key regulator of NF-κB activation. This guide provides a detailed comparative analysis of two widely used IKK inhibitors, PS-1145 and BAY 11-7082, focusing on their mechanisms of action, target specificity, and efficacy as demonstrated by experimental data.
Mechanism of Action and Target Specificity
Both this compound and BAY 11-7082 are known to inhibit the NF-κB pathway, primarily by targeting the IKK complex. This complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ), is responsible for the phosphorylation of IκB proteins.[1][2] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB dimers to translocate to the nucleus and activate target gene expression.[1][2]
This compound is a highly specific small-molecule inhibitor of IKKβ.[3][4] By targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[3][5] This leads to the inhibition of both basal and induced NF-κB activity.[4][6]
BAY 11-7082 was initially described as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[7][8] While it is widely used as an IKK inhibitor, some studies suggest it may have multiple targets.[7][9][10] It has been shown to inhibit the NLRP3 inflammasome directly by blocking its ATPase activity.[7] Furthermore, some reports indicate that its primary target in the NF-κB pathway might be upstream of IKK.[10] Despite this, it effectively abrogates NF-κB DNA binding and downstream signaling.[11]
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for this compound and BAY 11-7082 in various experimental settings.
| Inhibitor | Target/Assay | Cell Line/System | IC50 Value | Reference |
| This compound | IKK complex | HeLa cell lysate | 88 nM | [3][5] |
| IKK | - | 100 nM | [6] | |
| TNFα-induced NF-κB activation | LNCaP cells | 4.7 µM | [12] | |
| TPA-induced NF-κB activation | LNCaP cells | 3.4 µM | [12] | |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | Tumor cells | 10 µM | [11] |
| TNFα-induced NF-κB activation | HEK293 cells | 11 µM | [8] | |
| TNFα-induced NF-κB activation | LNCaP cells | 9.0 µM | [12] | |
| TPA-induced NF-κB activation | LNCaP cells | 6.5 µM | [12] | |
| Ubiquitin-specific protease USP7 | - | 0.19 µM | [8][11] | |
| Ubiquitin-specific protease USP21 | - | 0.96 µM | [8][11] | |
| TNFα-induced surface expression of ICAM-1, VCAM-1, and E-Selectin | Human endothelial cells | 5-10 µM | [13][14] | |
| Cell proliferation | HGC27 gastric cancer cells (72h) | 4.23 nM | [15] | |
| Cell proliferation | MKN45 gastric cancer cells (72h) | 5.88 nM | [15] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical NF-κB signaling pathway and the points of inhibition for this compound and BAY 11-7082.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the efficacy of IKK inhibitors like this compound and BAY 11-7082.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Cells (e.g., HEK293, HeLa, LNCaP) are cultured in appropriate media.[4][8][11][12] Cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Inhibitor Treatment and Stimulation: After transfection, cells are pre-treated with various concentrations of this compound or BAY 11-7082 for a specified time (e.g., 1-2 hours).[4][11][12] Subsequently, NF-κB activation is induced with a stimulant such as TNF-α or TPA.[4][11][12]
-
Luciferase Activity Measurement: Following stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the amount of luciferase enzyme produced, which reflects the transcriptional activity of NF-κB.
-
Data Analysis: Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The percentage of inhibition is calculated relative to the stimulated control group without the inhibitor.
Western Blot Analysis for IκBα Phosphorylation and Degradation
This method directly assesses the phosphorylation and subsequent degradation of IκBα, key steps in NF-κB activation.
-
Cell Culture and Treatment: Cells are treated with the inhibitors and stimulated as described for the luciferase assay.
-
Protein Extraction: At various time points after stimulation, cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Visualization and Quantification: After incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry software.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Following inhibitor treatment and stimulation, nuclear extracts are prepared from the cells.
-
Probe Labeling: A short DNA probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing NF-κB proteins to bind to the DNA.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or detected using a chemiluminescent or colorimetric method (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and BAY 11-7082.
Conclusion
Both this compound and BAY 11-7082 are effective inhibitors of the NF-κB pathway and serve as valuable tools for studying its role in various biological processes. This compound appears to be a more specific inhibitor of IKKβ, with a lower IC50 for the IKK complex in biochemical assays.[3][5] In contrast, BAY 11-7082, while potent in cellular assays, may have a broader target profile, including the NLRP3 inflammasome and ubiquitin-specific proteases.[7][8][11]
A comparative study by Ziegelbauer and colleagues found that proteasome inhibitors were more effective at attenuating NF-κB induction and sensitizing cancer cells to apoptosis than IKK inhibitors, including this compound and BAY 11-7082.[16][17] When comparing the two IKK inhibitors in their study, this compound showed a lower IC50 for inhibiting NF-κB-dependent transcription in LNCaP cells compared to BAY 11-7082.[12]
The choice between this compound and BAY 11-7082 will depend on the specific research question. For studies requiring highly specific inhibition of IKKβ, this compound may be the preferred choice. For broader inhibition of inflammatory pathways or when investigating potential off-target effects, BAY 11-7082 could be a suitable tool. As with any pharmacological inhibitor, it is crucial for researchers to carefully consider the potential for off-target effects and to validate their findings using multiple experimental approaches.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Targeting transcription factor NFkappaB: comparative analysis of proteasome and IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
PS-1145: A Novel Downstream Alternative to TNF-alpha Blockade in Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IκB kinase (IKK) inhibitor, PS-1145, and traditional TNF-alpha (TNF-α) blockade, offering insights into their distinct mechanisms of action and potential as therapeutic strategies for inflammatory diseases. While direct head-to-head experimental data is limited, this document synthesizes available preclinical information to facilitate an objective comparison for research and development purposes.
Executive Summary
This compound and TNF-α inhibitors both target the NF-κB signaling pathway, a critical regulator of inflammation. However, they do so at different points, leading to distinct biological consequences. TNF-α blockers are established biologics that neutralize the upstream cytokine, TNF-α, or its receptor. In contrast, this compound is a small molecule inhibitor that acts downstream, targeting the IκB kinase (IKK) complex, a central node in the NF-κB cascade. This difference in mechanism suggests that this compound may offer a broader inhibitory effect on NF-κB activation, independent of the specific upstream stimulus, and potentially overcome resistance to TNF-α blockade.
Mechanism of Action: A Tale of Two Intervention Points
TNF-alpha Blockade: Targeting the Apex of the Cascade
TNF-α is a pleiotropic cytokine that plays a pivotal role in initiating and amplifying the inflammatory response.[1][2] TNF-α inhibitors, such as infliximab, adalimumab, and etanercept, are monoclonal antibodies or soluble receptors designed to directly bind to and neutralize TNF-α, preventing it from interacting with its receptors (TNFR1 and TNFR2) on the cell surface.[3][4][5] By doing so, they effectively block the initial signal that triggers the downstream inflammatory cascade, including the activation of the NF-κB pathway.
This compound: Intervening at the Hub of NF-κB Signaling
This compound is a small molecule that specifically inhibits the IκB kinase (IKK) complex.[6] The IKK complex is a crucial intracellular signaling hub that is activated by a multitude of inflammatory stimuli, including TNF-α, interleukin-1 (IL-1), and lipopolysaccharides (LPS).[6][7] IKK activation leads to the phosphorylation and subsequent degradation of IκB proteins, which are the natural inhibitors of NF-κB. Once IκB is degraded, NF-κB is free to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (like TNF-α itself), chemokines, and adhesion molecules.[6] By inhibiting IKK, this compound prevents the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and blocking its transcriptional activity.
Signaling Pathway Interventions
The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for TNF-alpha blockade and this compound within the canonical NF-κB signaling pathway.
Comparative Performance Data (Based on Available Preclinical Studies)
As direct comparative studies are lacking, the following tables summarize findings from separate preclinical investigations. This data should be interpreted with caution, as experimental conditions vary between studies.
Table 1: In Vitro Inhibition of NF-κB Activity
| Compound/Agent | Cell Type | Assay | Endpoint | Observed Effect | Reference |
| This compound | Prostate Carcinoma Cells | Luciferase Assay | Inhibition of NF-κB activity | Efficiently inhibited basal and induced NF-κB activity. | [6] |
| This compound | Human Airway Smooth Muscle Cells | Kinase Assay | Inhibition of IKK activity | Dose-dependent inhibition of IKK activity stimulated by IL-1β and TNF-α. | [8] |
| TNF-α Blockers | (General) | (Various) | (Various) | Indirectly inhibit TNF-α-induced NF-κB activation by neutralizing TNF-α. | [1][2] |
Table 2: In Vitro Effects on Cytokine Production
| Compound/Agent | Cell Type | Stimulus | Cytokine Measured | Observed Effect | Reference |
| This compound | Prostate Carcinoma Cells | - | IL-6 | Decreased IL-6 protein level. | [6] |
| This compound | Human Airway Smooth Muscle Cells | IL-1β, TNF-α | (Various cytokines) | Reduces the expression of cytokines. | [8] |
| Etanercept | Rheumatoid Arthritis Patient PBMCs | - | TNF-α, IL-1β, IL-6 | Long-term treatment significantly reduces the number of pro-inflammatory cytokine-secreting PBMCs. | |
| Infliximab | Rheumatoid Arthritis Patient PBMCs | - | IL-6 | Significantly decreased in patients treated with infliximab and methotrexate. |
Table 3: In Vitro Effects on Cell Fate
| Compound/Agent | Cell Type | Assay | Endpoint | Observed Effect | Reference |
| This compound | Prostate Carcinoma Cells | Apoptosis Assay | Caspase 3/7-dependent apoptosis | Induced apoptosis and sensitized cells to TNF-α-induced apoptosis. | [6] |
| This compound | Prostate Carcinoma Cells | Proliferation Assay | Cell proliferation | Inhibited cell proliferation. | [6] |
| Adalimumab | THP-1 (monocytic cell line) | Apoptosis Assay | Caspase-3 activation | Induces apoptosis by activating intracellular caspases. | |
| Infliximab | THP-1 (monocytic cell line) | Apoptosis Assay | Apoptosis | Induces apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of NF-κB pathway inhibitors.
Experimental Workflow: Comparing Inhibitor Efficacy
1. NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Objective: To quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a compound.
-
Methodology:
-
Cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.
-
Transfected cells are pre-incubated with various concentrations of this compound or a TNF-α blocker for a specified time.
-
Cells are then stimulated with an appropriate inflammatory agent (e.g., TNF-α, IL-1β) to activate the NF-κB pathway.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of the inhibitor, compared to the stimulated control, indicates inhibition of NF-κB transcriptional activity.
-
2. Cytokine Release Assay (ELISA)
-
Objective: To measure the concentration of specific cytokines released into the cell culture supernatant following stimulation and treatment.
-
Methodology:
-
Cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line) are plated and allowed to adhere.
-
Cells are pre-treated with the inhibitor (this compound or TNF-α blocker) at desired concentrations.
-
An inflammatory stimulus is added to the wells to induce cytokine production.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of the cytokine of interest (e.g., IL-6, IL-8) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
3. Cell Viability and Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Objective: To assess the effect of the inhibitor on cell viability and its ability to induce apoptosis.
-
Methodology:
-
Cells are treated with the inhibitor (this compound or TNF-α blocker) alone or in combination with an inflammatory stimulus for a defined period.
-
Cells are harvested and washed with a binding buffer.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the effect of the treatment.
-
Conclusion and Future Directions
This compound represents a promising alternative to TNF-α blockade by targeting a central and downstream node in the NF-κB signaling pathway. This mechanism offers the potential for broader anti-inflammatory activity and the ability to overcome resistance mechanisms that may develop with upstream cytokine neutralization. However, the lack of direct comparative studies with established TNF-α inhibitors is a significant knowledge gap.
Future research should focus on head-to-head in vitro and in vivo studies comparing this compound with clinically relevant TNF-α blockers. Such studies should employ standardized experimental protocols to generate robust, comparable data on their relative efficacy and safety profiles. This will be crucial in determining the potential clinical utility of this compound and other IKK inhibitors as a viable therapeutic alternative in the management of inflammatory diseases.
References
- 1. Liver Kinome Profiling Identifies PS1145 as a Potential Therapeutic molecule for amelioration of Systemic Inflammation in Alcohol-related Liver Disease | bioRxiv [biorxiv.org]
- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infliximab and etanercept have distinct actions but similar effects on cytokine profiles in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of JAK inhibitors and biologic disease-modifying antirheumatic drugs in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review of comparative studies on emerging psoriasis treatments: comparing biologics with biologics, small molecule inhibitors with small molecule inhibitors, and biologics with small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PS-1145
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of PS-1145, a potent IκB kinase (IKK) inhibitor. The following procedural guidance is based on best practices for handling potent kinase inhibitors and dimethyl sulfoxide (DMSO)-based solutions, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is crucial to supplement this guide with your institution's specific safety protocols.
Compound Information and Storage
This compound is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway.[1] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Data |
| Chemical Formula | C₁₇H₁₁ClN₄O |
| Molecular Weight | 322.75 g/mol |
| Appearance | Yellow solid powder[1] |
| Solubility | Soluble in DMSO[2][3] |
| Storage (Powder) | Store at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks). Keep dry and in the dark.[1] |
| Storage (in DMSO) | Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the skin-penetrating properties of its common solvent, DMSO, a comprehensive PPE strategy is mandatory.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. |
| Body Protection | A buttoned lab coat, preferably a disposable one, should be worn over personal clothing. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is advised to prevent inhalation. |
Handling and Operational Plan
A step-by-step approach to handling this compound, from preparation of solutions to experimental use, is critical to minimize exposure risk.
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and cell culture media from treated cells, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, should be collected in a designated hazardous solid waste container.
-
Decontamination: Work surfaces should be thoroughly decontaminated after handling this compound. A solution of 70% ethanol followed by water is generally effective for cleaning surfaces.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of potent pharmaceutical compounds and DMSO-containing waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. |
In all cases of exposure, seek immediate medical attention and inform medical personnel of the identity of the compound.
NF-κB Signaling Pathway
This compound is an inhibitor of IκB kinase (IKK), a key enzyme in the canonical NF-κB signaling pathway. Understanding this pathway is essential for interpreting experimental results.
Canonical NF-κB Signaling Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
